Monosodium malonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2922-55-6 |
|---|---|
Molecular Formula |
C3H3NaO4 |
Molecular Weight |
126.04 g/mol |
IUPAC Name |
sodium;3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |
InChI Key |
LXWZLYDXYCQRJT-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C(C(=O)O)C(=O)[O-].[Na+] |
Synonyms |
dithallium malonate malonate malonic acid malonic acid, 1,3-(14)C2-labeled malonic acid, 2-(14)C-labeled malonic acid, diammonium salt malonic acid, dipotassium salt malonic acid, disodium salt malonic acid, disodium salt, 1-(14)C-labeled malonic acid, dithallium salt malonic acid, monocalcium salt malonic acid, monosodium salt malonic acid, potassium salt malonic acid, sodium salt monosodium malonate thallium malonate thallous malonate |
Origin of Product |
United States |
Foundational & Exploratory
Monosodium Malonate: A Comprehensive Technical Overview
Monosodium malonate, the monosodium salt of malonic acid, is a significant chemical compound in biochemical research and organic synthesis.[1] Its utility stems from its role as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, and its application as a versatile building block in the synthesis of various organic molecules.[1] This technical guide provides an in-depth exploration of the chemical properties, structure, and experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a white crystalline solid that is soluble in water.[2] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃H₃NaO₄ | [1][3][4][5] |
| Molecular Weight | 126.04 g/mol | [1][3][4] |
| CAS Number | 2922-55-6 | [1][3][5] |
| IUPAC Name | sodium;3-hydroxy-3-oxopropanoate | [1][3] |
| InChI | InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 | [1][3][4] |
| InChI Key | LXWZLYDXYCQRJT-UHFFFAOYSA-M | [1][3][4] |
| SMILES | C(C(=O)O)C(=O)[O-].[Na+] | [4][5] |
| pKa₁ | 2.83 | [6] |
| pKa₂ | 5.69 | [6] |
The crystal structure of this compound has been investigated, revealing a monoclinic crystal system with the space group P 1 21/c 1.[3] The unit cell parameters are a = 6.671 Å, b = 7.390 Å, and c = 9.359 Å, with β = 100.49°.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols involving this compound.
The most direct method for synthesizing this compound is through the controlled neutralization of malonic acid with a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium carbonate.[1]
Protocol: Neutralization of Malonic Acid
-
Dissolution: Dissolve a known molar quantity of malonic acid in a suitable solvent, such as distilled water or ethanol.
-
Titration: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the malonic acid solution while stirring continuously. Monitor the pH of the solution.
-
Endpoint: The reaction is complete when the pH of the solution reaches the equivalence point for the formation of the monosodium salt.
-
Isolation: The solvent can be removed under reduced pressure to yield solid this compound. The product can be further purified by recrystallization.
Caption: A logical workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, detection, and quantification of this compound.[1] For enhanced sensitivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[7]
Protocol: Quantification of Serum Malonate by LC-ESI-MS/MS [7]
-
Sample Preparation:
-
Collect 50 μl of serum.
-
Perform protein precipitation and extraction of organic acids.
-
-
Derivatization:
-
Derivatize the extracted malonate into di-(1-methyl-3-piperidinyl)malonate (DMP-MA) to improve ionization efficiency in positive electrospray ionization mode.
-
The derivatization reagent consists of 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, pyridine, and 3-hydroxy-1-methylpiperidine.[7]
-
The reaction is allowed to proceed at room temperature for 30 minutes.[7]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Use a suitable reversed-phase column (e.g., C18) for separation.
-
The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile.[1]
-
Quantify DMP-MA using stable isotope dilution with a corresponding internal standard.[7]
-
Caption: An experimental workflow for the analysis of serum malonate.
Chemical Reactivity and Biological Role
The chemical reactivity of malonates is centered around the acidity of the α-hydrogens located on the methylene (-CH₂-) group, which are flanked by two carbonyl groups.[1] This structural feature allows for the easy formation of a stabilized enolate ion, which is a potent nucleophile.[1] This reactivity is harnessed in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[8][9]
In a biological context, this compound is primarily recognized for its role as a classic competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain. By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting cellular respiration and ATP synthesis.[1] This inhibitory effect makes this compound a valuable tool for studying mitochondrial function and modeling diseases associated with mitochondrial dysfunction, such as Huntington's disease.[1]
Caption: this compound competitively inhibits succinate dehydrogenase.
References
- 1. This compound|Propanedioic Acid monosodium salt [benchchem.com]
- 2. Disodium malonate - Wikipedia [en.wikipedia.org]
- 3. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [drugfuture.com]
- 6. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Monosodium Malonate from Malonic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through a straightforward acid-base neutralization of malonic acid. This document outlines the fundamental reaction principles, a detailed experimental protocol, and key quantitative data. Included is a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.
Reaction Principle
Malonic acid (H₂C₃H₂O₄) is a diprotic acid, meaning it possesses two acidic protons that it can donate in a stepwise manner.[1][2] The synthesis of this compound involves the selective neutralization of the first acidic proton by reacting malonic acid with a strong sodium base, such as sodium hydroxide or sodium ethoxide, in a precise 1:1 stoichiometric ratio. The reaction is an exothermic neutralization process.[3][4]
The overall reaction is as follows:
HOOC-CH₂-COOH + NaOH → Na⁺⁻OOC-CH₂-COOH + H₂O
Utilizing one molar equivalent of the base ensures the formation of the monosodium salt, preventing the reaction from proceeding to form disodium malonate.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of monosodium salts of malonic acid derivatives.[5]
3.1 Materials and Reagents:
-
Malonic Acid (C₃H₄O₄)
-
Sodium Ethoxide (C₂H₅ONa) or Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol (C₂H₅OH)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
3.2 Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar amount of malonic acid in anhydrous ethanol within a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: To this solution, add one molar equivalent of sodium ethoxide solution in ethanol dropwise. The addition should be performed slowly to control the exothermic reaction. If using sodium hydroxide, a solution in ethanol should be prepared and added similarly.
-
Reaction: Stir the resulting mixture at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Remove the ethanol solvent using a rotary evaporator.
-
Drying: To remove any residual water or solvent, the resulting solid can be stripped (dissolved and re-evaporated) with a dry solvent like toluene or dried under a high vacuum. The final product, this compound, is typically a white solid.
Quantitative Data
The synthesis is known for its high efficiency. The following table summarizes the quantitative parameters for a representative laboratory-scale synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Malonic Acid | 10.41 g (0.1 mol) | |
| Sodium Ethoxide | 6.81 g (0.1 mol) | Or Sodium Hydroxide (4.00 g, 0.1 mol) |
| Solvent | ||
| Anhydrous Ethanol | 200 mL | Volume can be adjusted based on the scale of the reaction. |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Time | 30-60 minutes | |
| Product | ||
| Theoretical Yield | 12.60 g | Based on malonic acid as the limiting reagent. |
| Reported Experimental Yield | ~99.7% | A near-quantitative yield is expected under optimal conditions.[5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
The Role of Monosodium Malonate in Cellular Respiration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of monosodium malonate in cellular respiration. Malonate is a classical competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme that functions in both the Krebs cycle and the electron transport chain (Complex II). By competitively binding to the active site of SDH, malonate disrupts mitochondrial function, leading to a cascade of downstream effects including the inhibition of oxygen consumption, reduced ATP synthesis, and alterations in the production of reactive oxygen species (ROS). This document details the mechanism of action of malonate, its impact on key cellular processes, and provides a collection of detailed experimental protocols for studying its effects. Quantitative data on enzyme kinetics and physiological responses are summarized in structured tables, and key pathways and experimental workflows are illustrated with diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of mitochondrial biology, metabolism, and pharmacology.
Introduction
Cellular respiration is the fundamental process by which organisms convert biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. This intricate process is orchestrated through a series of metabolic pathways, including glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation via the electron transport chain (ETC). Succinate dehydrogenase (SDH), or mitochondrial Complex II, is a unique enzyme that participates directly in both the Krebs cycle and the ETC.
This compound, the sodium salt of malonic acid, is a dicarboxylic acid that serves as a potent and specific competitive inhibitor of SDH.[1][2] Its structural similarity to the natural substrate of SDH, succinate, allows it to bind to the enzyme's active site, thereby blocking the conversion of succinate to fumarate.[3] This inhibition has profound consequences for cellular metabolism and has made malonate an invaluable tool for studying mitochondrial function and the pathophysiology of various diseases.
This technical guide will provide an in-depth exploration of the multifaceted role of this compound in cellular respiration, with a focus on its molecular mechanisms and its utility as a research tool.
Mechanism of Action: Competitive Inhibition of Succinate Dehydrogenase
The inhibitory effect of this compound on cellular respiration is a direct consequence of its competitive inhibition of succinate dehydrogenase.
2.1. Structural Mimicry
Malonate's structure closely resembles that of succinate, the natural substrate for SDH. Both are dicarboxylic acids, but malonate has one fewer methylene group. This structural analogy allows malonate to fit into the active site of SDH but prevents the catalytic dehydrogenation reaction from occurring.
2.2. Reversible Binding
The binding of malonate to the active site of SDH is a reversible process.[4] An increase in the concentration of the natural substrate, succinate, can displace malonate from the active site and overcome the inhibition, a hallmark of competitive inhibition.
2.3. Kinetic Consequences
As a competitive inhibitor, malonate increases the apparent Michaelis constant (Km) of SDH for succinate, meaning that a higher concentration of succinate is required to achieve half-maximal velocity (Vmax). However, malonate does not affect the Vmax of the enzyme, as at saturating substrate concentrations, the inhibitor's effect can be fully overcome.[5]
Diagram: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of succinate dehydrogenase by malonate.
Effects on Cellular Respiration and Metabolism
The inhibition of SDH by this compound triggers a series of significant alterations in cellular respiration and overall metabolism.
3.1. Disruption of the Krebs Cycle
By blocking the conversion of succinate to fumarate, malonate causes an accumulation of succinate within the mitochondrial matrix.[6] This accumulation can lead to feedback inhibition of earlier enzymes in the Krebs cycle, slowing down the entire pathway and reducing the production of reducing equivalents (NADH and FADH₂).
3.2. Impairment of the Electron Transport Chain
SDH (Complex II) directly links the Krebs cycle to the ETC by transferring electrons from succinate to the ubiquinone pool. Malonate's inhibition of SDH prevents this electron transfer, thereby reducing the overall electron flow through the ETC.[7] This leads to a decrease in the proton gradient across the inner mitochondrial membrane.
3.3. Reduction in ATP Synthesis
The diminished proton gradient resulting from the impaired ETC leads to a significant reduction in ATP synthesis via oxidative phosphorylation.[8] This energy deficit can have severe consequences for cellular function, particularly in tissues with high energy demands such as the brain and heart.
3.4. Altered Reactive Oxygen Species (ROS) Production
The impact of malonate on mitochondrial ROS production is complex. While high concentrations of malonate can lead to mitochondrial dysfunction and increased ROS, some studies suggest that under certain conditions, malonate can actually decrease ROS production by preventing reverse electron transport (RET) at Complex I, which is a major source of ROS.[6][9] The net effect on ROS appears to be dependent on the specific experimental conditions and the cellular context.[10][11]
Diagram: Impact of Malonate on Cellular Respiration
Caption: The inhibitory effect of malonate on SDH disrupts the Krebs Cycle and the Electron Transport Chain.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with succinate dehydrogenase and its effects on mitochondrial function.
Table 1: Kinetic Parameters of Malonate Inhibition of Succinate Dehydrogenase
| Organism/Tissue | Enzyme Source | Ki (mM) | IC50 (µM) | Reference |
| Mung Bean | Mitochondria | 0.13 | - | [12] |
| Rat Brain | Mitochondria | 0.75 (for malate transport) | - | [1] |
| Bull Adrenal Cortex | Mitochondria | - | - | [10] |
| Bovine Heart | Submitochondrial Particles | - | ~40 | [13] |
Note: Ki values can vary depending on the experimental conditions (pH, temperature, substrate concentration).
Table 2: Effects of Malonate on Mitochondrial Respiration and ROS Production
| System | Malonate Concentration | Effect on Oxygen Consumption | Effect on H₂O₂ Production | Reference |
| Isolated Rat Heart Mitochondria | 25-100 µM | ~20% inhibition at 100 µM | Dose-dependent decrease | [13] |
| Isolated Mice Hearts | 0.03-30 mM | EC₅₀ = 8.05 ± 2.11 mM (for LVdevP) | Reduced | [4] |
| Human SH-SY5Y Neuroblastoma Cells | 1-100 mM | Not specified | Increased | [10][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cellular respiration.
5.1. Isolation of Mitochondria from Rodent Liver
This protocol describes a standard method for isolating functional mitochondria from rodent liver using differential centrifugation.
Materials:
-
Rodent liver
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Quickly excise the liver and place it in ice-cold isolation buffer.
-
Mince the liver into small pieces and wash with cold isolation buffer to remove blood.
-
Homogenize the minced liver in a sufficient volume of isolation buffer using a loose-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
Diagram: Mitochondrial Isolation Workflow
References
- 1. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Malonate is a competitive inhibitor of succinate | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. Malonate Is A Competitive Inhibitor Of Succinate Dehydrogenase. If Malonate Is Added To A Mitochondrial [carder2.carder.gov.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS‐dependent pathway | Semantic Scholar [semanticscholar.org]
- 10. Properties of Higher Plant Mitochondria. III. Effects of Respiratory Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species and p38 mitogen-activated protein kinase activate Bax to induce mitochondrial cytochrome c release and apoptosis in response to malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP-sensitive potassium channels: implications for ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Monosodium Malonate as a Competitive Inhibitor of Succinate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. Its activity is essential for cellular respiration and energy production. Monosodium malonate serves as a classic and potent competitive inhibitor of SDH. Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds reversibly to the active site, thereby halting catalytic activity. This inhibition leads to the accumulation of succinate and a disruption of cellular metabolism, a mechanism that is both a valuable tool for basic research and a target for therapeutic intervention in various pathological conditions, including ischemia-reperfusion injury. This guide provides an in-depth overview of the mechanism of inhibition, its biochemical consequences, quantitative kinetic data, and detailed experimental protocols for studying this interaction.
Mechanism of Competitive Inhibition
The inhibitory action of malonate on succinate dehydrogenase is a textbook example of competitive inhibition. The underlying principle is the structural analogy between the inhibitor (malonate) and the natural substrate (succinate).
-
Structural Similarity : Succinate is a four-carbon dicarboxylic acid. Malonate is a closely related three-carbon dicarboxylic acid. This structural mimicry allows malonate to fit into the substrate-binding site of the SDH enzyme.[1]
-
Active Site Binding : Malonate competes directly with succinate for binding to the catalytic site on the SDHA subunit of the SDH complex.[2] The enzyme cannot act upon the bound malonate because it lacks the -CH₂-CH₂- group that is dehydrogenated in succinate to form the double bond of fumarate.[3]
-
Reversibility : The binding of malonate to the active site is a reversible process. Consequently, the inhibition can be overcome by increasing the concentration of the substrate, succinate.[4] An excess of succinate will outcompete malonate for binding to the enzyme's active site, allowing the reaction to proceed.
References
- 1. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved Enzyme Inhibitiion Malonate increases the kM of | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Hydrogen Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydrogen malonate, the monosodium salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis and emerging relevance in biomedical research. Its unique chemical structure, possessing both a carboxylate and a carboxylic acid group, imparts specific physical and chemical properties that are crucial for its utility as a reagent and its biological activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sodium hydrogen malonate, detailed experimental protocols for their determination, and an exploration of its biological significance, particularly its role as a competitive inhibitor of succinate dehydrogenase.
Physical Properties
The physical properties of sodium hydrogen malonate are summarized in the table below. It is important to distinguish this compound from disodium malonate and malonic acid, as their properties differ significantly.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃NaO₄ | [1] |
| Molecular Weight | 126.04 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | Decomposes upon heating. Data for the related malonic acid is 135-137 °C (decomposes).[2][3] | [2][3] |
| Boiling Point | Decomposes upon heating. | [2][3] |
| Solubility | Soluble in water. A study on the solubility of sodium hydrogen malonate in water has been conducted, indicating it forms a monohydrate.[4] | [4] |
| pKa (of Malonic Acid) | pKa₁ = 2.83, pKa₂ = 5.69 | [2][5][6][7] |
| Crystal Structure | Monoclinic, space group P2₁/c.[1][8] | [1][8] |
Experimental Protocols for Physical Property Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry sodium hydrogen malonate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For sodium hydrogen malonate, the temperature at which decomposition (e.g., discoloration, gas evolution) begins should be noted.
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature to produce a saturated solution.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of sodium hydrogen malonate is added to a known volume of the solvent (e.g., deionized water) in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis: The concentration of sodium hydrogen malonate in the clear, saturated solution is determined using a suitable analytical method, such as titration with a standardized base or a spectroscopic method.
Principle: The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. The pKa is the negative base-10 logarithm of the Ka. For a diprotic acid like malonic acid, there are two pKa values. The pKa of the remaining carboxylic acid group in sodium hydrogen malonate corresponds to the pKa₂ of malonic acid.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of sodium hydrogen malonate is dissolved in deionized water.
-
Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
Chemical Properties
Sodium hydrogen malonate exhibits reactivity characteristic of both a carboxylate salt and a carboxylic acid.
Synthesis
Sodium hydrogen malonate can be synthesized by the partial neutralization of malonic acid with one equivalent of sodium hydroxide.
Reaction Scheme:
HOOC-CH₂-COOH + NaOH → Na⁺⁻OOC-CH₂-COOH + H₂O
A detailed experimental workflow for a typical laboratory synthesis is provided below.
Caption: Workflow for the synthesis of sodium hydrogen malonate.
Chemical Reactions
Upon heating, sodium hydrogen malonate, like other malonic acid derivatives, undergoes decarboxylation to yield sodium acetate and carbon dioxide.
Reaction Scheme:
Na⁺⁻OOC-CH₂-COOH → Na⁺⁻OOC-CH₃ + CO₂
The carboxylic acid group of sodium hydrogen malonate can be esterified under acidic conditions with an alcohol.
Reaction Scheme:
Na⁺⁻OOC-CH₂-COOH + R-OH (H⁺ catalyst) ⇌ Na⁺⁻OOC-CH₂-COOR + H₂O
The malonate moiety is a key component in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. While diethyl malonate is more commonly used, the principle involves the deprotonation of the α-carbon followed by alkylation.
A generalized workflow for the malonic ester synthesis is depicted below.
Caption: Generalized workflow of the malonic ester synthesis.
Biological Activity and Signaling Pathways
Malonate, the conjugate base of malonic acid, is a well-known competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[9][10] This inhibition has significant implications for cellular metabolism and has been explored as a therapeutic strategy in various contexts, including heart regeneration.[4][11][12][13][14]
Inhibition of Succinate Dehydrogenase
Mechanism: Malonate is structurally similar to succinate, the natural substrate of SDH. It binds to the active site of the enzyme but cannot be dehydrogenated, thus blocking the conversion of succinate to fumarate in the Krebs cycle.[9][10]
Signaling Pathway in Cardiomyocyte Proliferation
Recent studies have shown that inhibition of SDH by malonate can promote adult cardiomyocyte proliferation and heart regeneration.[4][11][12][13][14] This is thought to occur through a metabolic shift away from oxidative phosphorylation towards glycolysis, a state that is more permissive for cell division.
The proposed signaling pathway is illustrated below.
Caption: Signaling pathway of malonate-induced cardiomyocyte proliferation.
Conclusion
Sodium hydrogen malonate is a compound with well-defined physical and chemical properties that make it a valuable tool in organic synthesis. Its biological activity as a competitive inhibitor of succinate dehydrogenase opens up new avenues for research in metabolic regulation and regenerative medicine. This guide provides a foundational understanding of these properties for researchers and professionals in the chemical and biomedical sciences. Further investigation into the specific applications of sodium hydrogen malonate in drug development is warranted, particularly in the context of its ability to modulate cellular metabolism.
References
- 1. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic acid | 141-82-2 [chemicalbook.com]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. Malonate Promotes Adult Cardiomyocyte Proliferation and Heart Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. Crystal structure of sodium hydrogen malonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Malonate Promotes Adult Cardiomyocyte Proliferation and Heart Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lowtoxinforum.com [lowtoxinforum.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
Monosodium Malonate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of monosodium malonate, a key reagent in various biochemical and pharmaceutical research applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical properties, experimental protocols, and its role in metabolic pathways.
Core Chemical and Physical Properties
This compound, the monosodium salt of malonic acid, is a fundamental building block in organic synthesis and a competitive inhibitor of succinate dehydrogenase. A clear understanding of its properties is crucial for its effective application in research.
| Property | Value | Source |
| CAS Number | 2922-55-6 | [1][2][3][4] |
| Molecular Weight | 126.04 g/mol | [1][2][5] |
| Molecular Formula | C₃H₃NaO₄ | [2] |
| InChI Key | LXWZLYDXYCQRJT-UHFFFAOYSA-M | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines for the synthesis of this compound and its application as an enzyme inhibitor.
Synthesis of this compound
Objective: To synthesize this compound from malonic acid and sodium hydroxide.
Materials:
-
Malonic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve a known molar equivalent of malonic acid in a minimal amount of deionized water with continuous stirring.
-
Titration: Slowly add a solution of one molar equivalent of sodium hydroxide dropwise to the malonic acid solution. Monitor the pH of the mixture continuously. The target pH should be approximately 4.5, indicating the formation of the monosodium salt.
-
Crystallization: Once the target pH is reached, transfer the solution to a crystallization dish. Add a sufficient volume of ethanol to precipitate the this compound. The solubility of this compound is lower in ethanol than in water, facilitating its crystallization.
-
Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the crystals in a desiccator under vacuum to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Enzyme Inhibition Assay: Succinate Dehydrogenase
Objective: To demonstrate the inhibitory effect of this compound on succinate dehydrogenase activity.
Materials:
-
Mitochondrial extract (as a source of succinate dehydrogenase)
-
Succinate (substrate)
-
This compound (inhibitor)
-
2,6-Dichlorophenolindophenol (DCPIP) or other suitable electron acceptor
-
Spectrophotometer
-
Phosphate buffer (pH 7.4)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of succinate, this compound, and DCPIP in phosphate buffer.
-
Assay Setup: In a series of cuvettes, prepare reaction mixtures containing the mitochondrial extract and varying concentrations of this compound. Include a control cuvette with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding succinate to each cuvette. The reduction of DCPIP, which is accompanied by a color change, can be monitored spectrophotometrically at 600 nm.
-
Data Acquisition: Record the change in absorbance over time for each reaction mixture. The rate of the reaction is proportional to the slope of the initial linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. This will allow for the determination of the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) and provide insights into the kinetics of inhibition.
Visualizing the Role of this compound
Diagrams are powerful tools for understanding complex biological and experimental processes. The following visualizations illustrate the metabolic context of this compound's action and a typical experimental workflow.
Caption: Competitive inhibition of succinate dehydrogenase by this compound.
Caption: Workflow for a succinate dehydrogenase inhibition assay.
References
Monosodium Malonate: A Technical Safety Review for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth review of the available safety data for monosodium malonate and its related salts. Due to a notable lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS No. 2922-55-6), this document compiles and critically assesses information from various sources for related compounds, including disodium malonate and other sodium malonate salts. This guide highlights the existing data, discrepancies in hazard classifications, and outlines standard experimental protocols for toxicological assessment.
Comparative Analysis of Hazard Classifications
A review of safety data sheets for various sodium malonate salts reveals significant inconsistencies in their GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. While some suppliers classify their products as non-hazardous, others indicate specific health risks. These discrepancies may arise from impurities, the physical form of the substance (e.g., anhydrous vs. monohydrate), or the nature of the product (e.g., pure substance vs. a solution).
The following table summarizes the GHS hazard statements found for different sodium malonate products. It is crucial to consult the specific SDS for the product in use.
| Product Description | GHS Hazard Statement(s) | Source |
| 3.4 M Sodium malonate pH 7.0 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Hampton Research[1] |
| Sodium Malonate | Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2; H302, H332, H315, H319 | TMMedia[2] |
| Sodium malonate dibasic | Not considered a hazardous substance | Santa Cruz Biotechnology[3] |
| Disodium malonate | Not classified | Loba Chemie[4][5] |
| Sodium malonate dibasic monohydrate | Not a hazardous substance or mixture | Sigma-Aldrich |
Toxicological Data
| Substance | Test Type | Route of Administration | Species | Value | Source |
| Disodium malonate | LD50 | Intraperitoneal | Mouse | 1,550 mg/kg | Haz-Map, RTECS[6][7] |
Experimental Protocols for Toxicological Assessment
For substances with limited toxicological data like this compound, standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed to determine their potential hazards. The following are summaries of key experimental protocols relevant to the hazards identified for some forms of sodium malonate.
Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)
These guidelines are used to determine the amount of a substance that causes adverse effects when administered orally in a single dose.[3]
-
Principle: A test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for a defined period for signs of toxicity and mortality.
-
Methodology:
-
Animal Selection: Typically, young adult rats of a single sex (usually females) are used.[8]
-
Dosing: The substance is administered in a single dose via gavage.[8] Dosing can be done in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Endpoint: The test allows for the determination of the LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) or the classification of the substance into a GHS toxicity category.[3]
-
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This guideline assesses the potential of a substance to cause reversible or irreversible skin damage.[9]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The site is observed for signs of erythema (redness) and edema (swelling).
-
Methodology:
-
Animal Selection: The albino rabbit is the preferred species.[9]
-
Application: Approximately 0.5 g of the solid substance is applied to a small patch of shaved skin and held in place with a porous gauze dressing for a 4-hour exposure period.[9]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[9]
-
Endpoint: The severity and reversibility of the skin reactions are scored to classify the substance's irritation potential.[9]
-
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.[10][11]
-
Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[2]
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The observation period can be extended up to 21 days to assess the reversibility of effects.[4]
-
Endpoint: The scores for corneal, iris, and conjunctival effects are used to classify the substance's potential for eye irritation or serious eye damage.[11] The use of analgesics and anesthetics is recommended to minimize animal distress.[10]
-
Logical Structure of a Safety Data Sheet (SDS)
The following diagram illustrates the logical flow and key sections of a standard Safety Data Sheet, providing a framework for understanding the comprehensive safety information that should be available for a chemical substance.
Caption: Logical flow of information in a Safety Data Sheet (SDS).
Conclusion and Recommendations
The available safety data for this compound is incomplete, and the information for related sodium malonate salts is conflicting. Researchers, scientists, and drug development professionals should exercise caution and:
-
Always consult the specific SDS provided by the supplier for the exact material being used.
-
Assume the most stringent hazard classification when data is conflicting or unavailable, implementing appropriate personal protective equipment (gloves, eye protection) and engineering controls (e.g., use in a well-ventilated area or fume hood).
-
Consider conducting toxicological testing based on OECD guidelines if this compound is a critical component in a formulation intended for further development, to ensure a comprehensive understanding of its safety profile.
This guide serves as a summary of the currently available information and should be used in conjunction with professional judgment and a thorough risk assessment for any experimental work involving this compound.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Disodium malonate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. umwelt-online.de [umwelt-online.de]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
Monosodium Malonate: A Technical Guide to Solubility and Stability in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Monosodium malonate serves as a key intermediate and building block in various chemical syntheses. Its utility in drug development often hinges on its solubility and stability in different solvent systems, which directly impact formulation strategies, bioavailability, and shelf-life. This guide aims to consolidate the current knowledge on these critical physicochemical properties.
Solubility of this compound
The solubility of a salt is governed by the equilibrium between the lattice energy of the solid and the solvation energy of its constituent ions in the solvent. For this compound, an ionic compound, solubility is highly dependent on the polarity of the solvent.
Aqueous Solubility
This compound is expected to be soluble in water. The solubility of sodium dicarboxylate salts in water has been studied, and for the related compound, disodium malonate, a solubility of 148 g/L at 20°C has been reported.[1] A study on various sodium dicarboxylate salts, including sodium malonate, determined their solubility in water across a temperature range of 278.15 K to 358.15 K.[2] The molar enthalpy of solution for sodium malonate at 298.15 K was also derived.[2]
Table 1: Aqueous Solubility of Related Sodium Dicarboxylate Salts
| Compound | Temperature (°C) | Solubility (mol/kg) | Reference |
| Sodium Malonate | 5 | ~3.6 | [3] |
| Sodium Malonate | 25 | ~4.0 | [2][3] |
| Sodium Malonate | 45 | ~4.5 | [3] |
| Sodium Malonate | 65 | ~5.1 | [3] |
| Sodium Malonate | 85 | ~5.8 | [3] |
| Disodium Malonate | 20 | 148 g/L | [1] |
Note: The data for "Sodium Malonate" likely refers to the disodium salt, as this is the more common form for such studies. Further experimental verification for this compound is recommended.
Solubility in Organic Solvents
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on general principles of solubility for ionic compounds, the following trends can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to have some solubility in polar protic solvents, although likely less than in water. Carboxylate anions are generally less soluble in ethanol than their protonated forms.[4] Malonic acid itself shows higher solubility in methanol than in ethanol or water.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate solubility is anticipated in these solvents due to their ability to solvate cations effectively.
-
Nonpolar Solvents (e.g., Toluene, Hexane): this compound is expected to be sparingly soluble to insoluble in nonpolar solvents.
Table 2: Anticipated Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Anticipated Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | Low |
| Acetonitrile | Polar Aprotic | Low |
| Dichloromethane | Nonpolar | Insoluble |
| Toluene | Nonpolar | Insoluble |
| Hexane | Nonpolar | Insoluble |
Note: This table represents expected trends. Experimental determination is necessary for quantitative data.
Stability of this compound
The stability of this compound is a critical factor for its storage and handling. The primary degradation pathway for the malonate monoanion is decarboxylation.
Degradation Pathways
The malonate monoanion can undergo thermal decarboxylation to yield the acetate ion and carbon dioxide.[6] This reaction is a significant transformation that can be influenced by temperature and the surrounding chemical environment.
References
- 1. The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. This compound|Propanedioic Acid monosodium salt [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
monosodium malonate vs. disodium malonate properties
An In-depth Technical Guide: Monosodium Malonate vs. Disodium Malonate
Executive Summary
Malonic acid and its salts, primarily this compound and disodium malonate, are fundamental tools in biochemical research and organic synthesis. While structurally similar, their distinct properties, arising from the degree of neutralization, dictate their specific applications. This guide provides a comprehensive comparison of their chemical and physical properties, details on their synthesis, and explores their most prominent biological role as inhibitors of succinate dehydrogenase. Detailed experimental protocols and visual diagrams are provided to support researchers, scientists, and drug development professionals in their practical applications.
Comparative Physicochemical Properties
The fundamental difference between monosodium and disodium malonate lies in the number of sodium ions replacing the acidic protons of malonic acid. This directly influences their molecular weight, solubility, and behavior in solution. The properties of the parent malonic acid are included for context, as its pKa values are critical to understanding the pH-dependent behavior of its salts.[1][2]
| Property | This compound | Disodium Malonate | Malonic Acid (Parent) |
| IUPAC Name | sodium;3-hydroxy-3-oxopropanoate[3][4] | disodium;propanedioate[5][6] | Propanedioic acid[1][2] |
| Synonyms | Sodium hydrogen malonate[7] | Sodium malonate[6][8] | Carboxyacetic acid[9] |
| CAS Number | 2922-55-6[3][4][10] | 141-95-7[5][6][11][12] | 141-82-2[1][2] |
| Molecular Formula | C₃H₃NaO₄[3][4][13][14] | C₃H₂Na₂O₄[5][6][11][12] | C₃H₄O₄[1][2] |
| Molecular Weight | 126.04 g/mol [3][4][13][14] | 148.02 g/mol [6][8][11][15] | 104.06 g/mol [2] |
| Appearance | White crystalline powder[2] | White crystalline solid/powder[5][6][11][16][17] | White crystals[1][2] |
| pKa₁ (Parent Acid) | 2.83 - 2.85[1][18][19][20] | 2.83 - 2.85[1][18][19][20] | 2.83 - 2.85[1][18][19][20] |
| pKa₂ (Parent Acid) | 5.69 - 5.7[1][2][18][19] | 5.69 - 5.7[1][2][18][19] | 5.69 - 5.7[1][2][18][19] |
| Water Solubility | Solubility is pH-dependent[3] | Highly soluble[5]. 148 g/L at 20°C[8]. | 763 mg/mL at 25°C[9] |
| Organic Solvent | - | Low solubility in nonpolar organic solvents[5] | Soluble in oxygenated solvents[1] |
Synthesis and Preparation
The synthesis of monosodium and disodium malonate is a straightforward acid-base neutralization reaction. The stoichiometry of the base (sodium hydroxide) relative to malonic acid determines the final product.
General Experimental Protocol: Neutralization of Malonic Acid
-
Dissolution : Dissolve a known molar quantity of malonic acid in deionized water. Gentle heating may be applied to facilitate dissolution.
-
Titration :
-
For this compound : Slowly add one molar equivalent of a standardized sodium hydroxide (NaOH) solution to the malonic acid solution while stirring continuously. Monitor the pH of the solution.
-
For Disodium Malonate : Slowly add two molar equivalents of a standardized NaOH solution to the malonic acid solution.[12]
-
-
Crystallization : Reduce the volume of the resulting solution by evaporation under reduced pressure to induce crystallization.
-
Isolation and Drying : Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol or another suitable organic solvent to remove impurities, and dry the final product in a vacuum oven.
Note: The synthesis of malonic acid itself can be achieved from chloroacetic acid, which is neutralized, cyanated to form sodium cyanoacetate, and then hydrolyzed to yield sodium malonate.[1][21][22]
Biological Role: Competitive Inhibition of Succinate Dehydrogenase
The most significant role of the malonate anion in biochemistry is its function as a classic competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3]
Mechanism of Action
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the Krebs cycle. Malonate is structurally very similar to the natural substrate, succinate.[23][24] This structural analogy allows malonate to bind to the active site of the SDH enzyme.[25][26] However, because malonate lacks the -CH₂-CH₂- group of succinate, the enzyme cannot catalyze its dehydrogenation.[24] This binding event is reversible and competitive; malonate effectively "competes" with succinate for access to the enzyme's active site, thereby reducing the rate of fumarate production and inhibiting both the Krebs cycle and the electron transport chain.[24][25][26] This inhibition can be overcome by increasing the concentration of the substrate, succinate.[27][28]
Signaling Pathway Diagram
Caption: Competitive inhibition of Succinate Dehydrogenase (Complex II) by Malonate.
Experimental Protocols
The inhibitory effect of malonate on SDH activity can be demonstrated and quantified in a laboratory setting. The following protocol is a representative method.
Protocol: In Vitro Assay of SDH Inhibition
This experiment measures SDH activity by observing the reduction of an artificial electron acceptor, methylene blue. When SDH is active, it oxidizes succinate to fumarate, and the electrons are transferred to FAD, then to methylene blue, changing it from blue to colorless.[27]
Materials:
-
Tissue homogenate rich in mitochondria (e.g., pig or beef heart)[27]
-
0.1 M Phosphate buffer (pH 7.4)
-
1.5 g/L Sodium Succinate solution[27]
-
1.0 g/L Sodium Malonate solution[27]
-
0.02% Methylene Blue solution[27]
-
Liquid paraffin
-
Test tubes, pipettes, water bath
Methodology:
-
Preparation : Label four test tubes as follows:
-
Tube 1: Control (Enzyme + Substrate)
-
Tube 2: Inhibition (Enzyme + Substrate + Inhibitor)
-
Tube 3: No Enzyme Control (Substrate + Inhibitor)
-
Tube 4: No Substrate Control (Enzyme + Inhibitor)
-
-
Reagent Addition : Add the reagents to the test tubes according to the volumes specified in the table below. Add the methylene blue solution last.
| Reagent | Tube 1 (Control) | Tube 2 (Inhibition) | Tube 3 (No Enzyme) | Tube 4 (No Substrate) |
| Heart Homogenate | 1.0 mL | 1.0 mL | 0 mL | 1.0 mL |
| Sodium Succinate | 1.0 mL | 1.0 mL | 1.0 mL | 0 mL |
| Sodium Malonate | 0 mL | 1.0 mL | 1.0 mL | 1.0 mL |
| Phosphate Buffer | 2.0 mL | 1.0 mL | 2.0 mL | 2.0 mL |
| Methylene Blue | 0.5 mL | 0.5 mL | 0.5 mL | 0.5 mL |
-
Incubation : Immediately after adding methylene blue, mix each tube gently. Carefully overlay the contents of each tube with approximately 1 cm of liquid paraffin to create an anaerobic environment. Do not shake after adding the paraffin. Place all tubes in a 37°C water bath.
-
Observation and Analysis : Observe the tubes over a period of 15-30 minutes. Record the time taken for the blue color of the methylene blue to disappear.
-
Expected Result : Tube 1 should decolorize the fastest, indicating robust SDH activity. Tube 2 should decolorize much slower or not at all, demonstrating inhibition by malonate. Tubes 3 and 4 should retain their blue color, showing that both the enzyme and the substrate are necessary for the reaction to occur.
-
Experimental Workflow Diagramdot
digraph "SDH_Experiment_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];
// Start node start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];
// Process nodes prep [label="Prepare Reagents:\n- Heart Homogenate\n- Succinate Solution\n- Malonate Solution\n- Methylene Blue"]; labeling [label="Label 4 Test Tubes:\n1. Control\n2. Inhibition\n3. No Enzyme\n4. No Substrate"]; addition [label="Add Reagents to Tubes\nAccording to Protocol"]; mix_overlay [label="Mix Gently &\nOverlay with Liquid Paraffin"]; incubation [label="Incubate all tubes\nat 37°C"]; observation [label="Observe and Record\nTime for Decolorization"];
// Decision/End node end [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"]; analysis [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", aspect=1, label="Analyze\nResults"];
// Workflow sequence start -> prep -> labeling -> addition -> mix_overlay -> incubation -> observation -> analysis -> end; }
References
- 1. Malonic acid | 141-82-2 [chemicalbook.com]
- 2. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Propanedioic Acid monosodium salt [benchchem.com]
- 4. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]
- 9. ymdb.ca [ymdb.ca]
- 10. This compound [drugfuture.com]
- 11. Disodium Malonate | CymitQuimica [cymitquimica.com]
- 12. Disodium malonate - Wikipedia [en.wikipedia.org]
- 13. GSRS [precision.fda.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. 141-95-7 CAS | SODIUM MALONATE | Laboratory Chemicals | Article No. 05932 [lobachemie.com]
- 17. Disodium malonate - Hazardous Agents | Haz-Map [haz-map.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. atamankimya.com [atamankimya.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. CN100516016C - The preparation method of malonate - Google Patents [patents.google.com]
- 22. chembk.com [chembk.com]
- 23. inhibition of succinate dehydrogenase by malonate is an example of [allen.in]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. homework.study.com [homework.study.com]
- 26. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 27. studylib.net [studylib.net]
- 28. Succinate Dehydrogenase Lab Report - 2037 Words | Bartleby [bartleby.com]
The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to Malonic Ester Synthesis
For researchers, scientists, and drug development professionals, the malonic ester synthesis remains a pivotal and versatile method for the precise elaboration of carbon skeletons. This guide provides an in-depth exploration of the core principles, detailed experimental protocols, and applications of this fundamental reaction in organic synthesis and medicinal chemistry.
The malonic ester synthesis is a robust and highly adaptable method for the preparation of substituted carboxylic acids.[1] At its core, the synthesis transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[2][3] The process leverages the unique acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, which serves as a synthetic equivalent of a ⁻CH₂COOH synthon.[1] Its predictability and the use of relatively weak alkoxide bases make it an invaluable tool for carbon-carbon bond formation.[1][4]
Core Principles and Reaction Mechanism
The malonic ester synthesis proceeds through a well-defined, multi-step mechanism that can often be carried out sequentially in the same reaction vessel.[1][2] The sequence involves four key transformations: enolate formation, alkylation, hydrolysis, and decarboxylation.[1][3]
-
Enolate Formation: The process commences with the deprotonation of the malonic ester at the α-carbon. The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the inductive effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate.[1][5] A moderately strong base, such as sodium ethoxide, is typically used for this purpose.[1][2] To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester.[6][7]
-
Alkylation: The resonance-stabilized enolate is a potent nucleophile and readily attacks an electrophilic alkyl halide in a classic SN2 reaction.[5][8] This step forms a new carbon-carbon bond, yielding an alkyl-substituted malonic ester.[5] The choice of the alkylating agent is critical and is generally limited to methyl, primary, allylic, and benzylic halides to avoid competing elimination reactions.[7]
-
Hydrolysis (Saponification): The ester groups of the substituted malonic ester are then hydrolyzed to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.[3]
-
Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final substituted carboxylic acid.[5][6]
Below is a diagram illustrating the overall reaction pathway.
Caption: Overall reaction pathway for the malonic ester synthesis.
Experimental Protocols
Synthesis of Pentanoic Acid
This protocol outlines the synthesis of pentanoic acid from diethyl malonate and 1-bromopropane.
1. Enolate Formation and Alkylation:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate dropwise.
-
Following the addition of diethyl malonate, add 1-bromopropane dropwise. The reaction is exothermic and may begin to reflux. Maintain a gentle reflux for 2-3 hours after the addition is complete.
2. Work-up and Isolation of the Alkylated Ester:
-
After cooling to room temperature, pour the reaction mixture into water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.
3. Hydrolysis and Decarboxylation:
-
Place the crude diethyl propylmalonate in a round-bottom flask and add a solution of sodium hydroxide in water.
-
Reflux the mixture for approximately 4 hours until the ester layer disappears.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux to induce decarboxylation, which is evidenced by the evolution of carbon dioxide. Continue heating until gas evolution ceases.
-
Cool the mixture, separate the organic layer containing the pentanoic acid, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The final product can be purified by distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (approx.) | Volume/Mass | Yield (%) |
| Diethyl Malonate | 160.17 | 0.5 | 80 g | - |
| Sodium Ethoxide | 68.05 | 0.5 | From 11.5 g Na in 250 mL EtOH | - |
| 1-Bromopropane | 123.00 | 0.5 | 61.5 g | - |
| Pentanoic Acid | 102.13 | - | - | 70-80 |
Intramolecular Cyclization: Synthesis of Cyclobutanecarboxylic Acid
The Perkin alicyclic synthesis, an intramolecular variation of the malonic ester synthesis, is effective for preparing cyclic compounds.[6]
1. Alkylation with a Dihaloalkane:
-
React one molar equivalent of sodiomalonic ester (prepared as described previously) with one molar equivalent of 1,3-dibromopropane. This yields a haloalkylmalonic ester.
2. Intramolecular Cyclization:
-
Treat the resulting γ-bromopropylmalonic ester with sodium ethoxide to induce an internal SN2 reaction, forming the cyclobutane ring.
3. Hydrolysis and Decarboxylation:
-
Hydrolyze the resulting diethyl 1,1-cyclobutanedicarboxylate with aqueous base, followed by acidification.
-
Heat the resulting 1,1-cyclobutanedicarboxylic acid to approximately 160-170°C to effect decarboxylation, yielding cyclobutanecarboxylic acid.[9]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (approx.) | Volume/Mass | Yield (%) |
| Diethyl Malonate | 160.17 | 1.0 | 160 g | - |
| 1,3-Dibromopropane | 201.86 | 1.0 | 202 g | - |
| Cyclobutanecarboxylic Acid | 100.12 | - | - | 60-65 |
Applications in Drug Development
The malonic ester synthesis is a cornerstone in the synthesis of various pharmaceuticals, most notably barbiturates.[6]
Synthesis of Barbiturates
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[2] Their synthesis typically involves the condensation of a substituted diethyl malonate with urea.[2]
Protocol for Barbituric Acid Synthesis:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to form sodium ethoxide.
-
Add diethyl malonate to this solution.
-
In a separate beaker, dissolve dry urea in hot absolute ethanol.
-
Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.
-
Heat the mixture to reflux at approximately 110°C for 7 hours, during which a white solid should precipitate.[8]
-
After the reaction, add hot water to dissolve the solid, and then acidify with concentrated hydrochloric acid to precipitate the barbituric acid.[8][10]
-
Cool the solution to induce crystallization, collect the product by vacuum filtration, wash with cold water, and dry.[8][10]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |
| Sodium | 22.99 | 11.5 | 0.5 | - |
| Diethyl Malonate | 160.17 | 80 | 0.5 | - |
| Urea | 60.06 | 30 | 0.5 | - |
| Barbituric Acid | 128.09 | - | - | 72-78[10] |
The synthesis of substituted barbiturates, such as phenobarbital, follows a similar pathway but starts with a disubstituted malonic ester. The requisite diethyl phenylmalonate is first prepared and then ethylated before condensation with urea.[2]
Role in the Synthesis of Other Pharmaceuticals
While not always as direct as in the case of barbiturates, the principles of malonic ester synthesis are applied in the creation of intermediates for more complex drug molecules. For instance, derivatives of malonic ester are used in the synthesis of certain quinolone antibiotics. The respective levofloxacin pyrazolidine-3,5-dione can be prepared by refluxing a hydrazide derivative with diethyl malonate in the presence of sodium ethoxide.[11]
Variations and Scope
A significant advantage of the malonic ester synthesis is the potential for dialkylation.[6] If two different alkyl groups are desired, the deprotonation and alkylation steps can be repeated sequentially with different alkyl halides before the final hydrolysis and decarboxylation, allowing for the synthesis of α,α-disubstituted acetic acids.[7]
Caption: Logical workflow for the synthesis of a dialkylated carboxylic acid.
However, a major drawback of the malonic ester synthesis is that the alkylation stage can also produce dialkylated structures as byproducts when only mono-alkylation is desired.[6] This can make product separation difficult and lower the yield. Using an excess of the malonic ester can help to minimize this side reaction.[4]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Monosodium Malonate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The resulting products are crucial intermediates in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and natural products.[3] While malonic acid and its dialkyl esters are the most commonly utilized active methylene compounds in this reaction, the use of malonic acid salts, such as monosodium malonate, presents an intriguing alternative.
These application notes provide a comprehensive overview of the Knoevenagel condensation with a focus on the potential application of this compound. Due to a scarcity of specific literature on this compound in this context, this document extrapolates from the well-established use of malonic acid and its other derivatives. The provided protocols and data are based on analogous reactions and are intended to serve as a foundational guide for researchers exploring the utility of this compound.
Theoretical Application of this compound
This compound, the monosodium salt of malonic acid, possesses a pre-deprotonated carboxylic acid group, which can influence its reactivity and solubility. In the context of the Knoevenagel condensation, particularly the Doebner modification, malonic acid is often used with a base like pyridine.[1][4] The base deprotonates the malonic acid to form a reactive enolate. By using this compound, the initial deprotonation step is bypassed, which could potentially lead to milder reaction conditions.
The presence of the sodium cation and the remaining carboxylic acid group may also affect the reaction's kinetics and selectivity. The carboxylate group can act as an internal base or coordinate with catalysts, while the overall polarity of the molecule is increased compared to malonic acid or its esters.
Reaction Mechanism
The general mechanism of the Knoevenagel condensation involves three key steps:
-
Enolate Formation: A base abstracts a proton from the active methylene group of the malonate derivative to form a resonance-stabilized enolate ion.[3]
-
Nucleophilic Addition: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated and subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]
In the Doebner modification, which utilizes malonic acid or its mono-salt in the presence of pyridine, the condensation is often followed by decarboxylation to yield a cinnamic acid derivative.[1][5]
Figure 1. Generalized mechanism of the Doebner-Knoevenagel condensation.
Quantitative Data Summary
The following tables summarize representative data from Knoevenagel condensations using malonic acid and its derivatives with various aldehydes. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid (Doebner Modification)
| Entry | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Pyridine/Piperidine | 2 | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | Pyridine/Piperidine | 3 | 90 | [6] |
| 3 | 4-Nitrobenzaldehyde | Pyridine/Piperidine | 1.5 | 95 | [6] |
| 4 | 4-Methoxybenzaldehyde | Pyridine/Piperidine | 4 | 82 | [2] |
Table 2: Knoevenagel Condensation with Malonic Esters
| Entry | Aldehyde | Malonic Ester | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Diethyl malonate | Piperidine/Ethanol | 6 | 88 | [7] |
| 2 | Furfural | Diethyl malonate | Proline/Water | 5 | 92 | N/A |
| 3 | Cyclohexanecarboxaldehyde | Dimethyl malonate | L-proline/Ethanol | 18 | 94 | [7] |
| 4 | Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid/Ethanol | 7 | 85 | N/A |
Experimental Protocols
The following are generalized protocols for Knoevenagel condensation reactions that can be adapted for the use of this compound.
Protocol 1: General Procedure for the Doebner-Knoevenagel Condensation of an Aromatic Aldehyde with this compound (Hypothetical)
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde and this compound.
-
Add pyridine as the solvent, ensuring all solids are dissolved or well-suspended.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux (typically 80-115 °C, depending on the boiling point of pyridine and reactants) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into an ice-cold solution of hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
If no precipitate forms, extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Knoevenagel Condensation with a Malonic Ester (for Comparison)
Materials:
-
Aldehyde (1.0 eq)
-
Malonic ester (e.g., diethyl malonate) (1.1 eq)
-
Catalyst (e.g., piperidine, L-proline) (0.1 eq)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde and malonic ester in the chosen solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture and, if necessary, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a Knoevenagel condensation experiment and the logical relationship between key reaction parameters.
Figure 2. General experimental workflow for a Knoevenagel condensation.
Figure 3. Logical relationships of key parameters in a Knoevenagel condensation.
Applications in Drug Development
The α,β-unsaturated products of the Knoevenagel condensation are valuable precursors in the synthesis of numerous pharmaceuticals.[8] For instance, this reaction is a key step in the synthesis of coumarins, a class of compounds with diverse biological activities including anticoagulant, anti-inflammatory, and anticancer properties. The ability to introduce various substituents onto the aromatic ring of the aldehyde and to modify the malonate component allows for the creation of large libraries of compounds for drug screening. The potential use of this compound could offer a more direct route to certain carboxylic acid-containing drug intermediates, potentially simplifying synthetic pathways and improving overall efficiency.
Conclusion
While direct experimental data on the use of this compound in Knoevenagel condensation reactions is limited in the current literature, its chemical properties suggest it is a viable and potentially advantageous substrate. By providing a pre-formed carboxylate, it may allow for milder reaction conditions and offer a more direct route to α,β-unsaturated carboxylic acids. The protocols and data presented here for related malonic acid derivatives provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further investigation into its specific reactivity, optimal conditions, and comparative efficacy is warranted and could open new avenues in the synthesis of valuable chemical entities for the pharmaceutical and chemical industries.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Knoevenagel Condensation [drugfuture.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Malonic acid - Wikipedia [en.wikipedia.org]
Protocol for Malonic Ester Synthesis with Monosodium Malonate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This protocol specifically addresses the use of a pre-formed monosodium salt of a malonic ester, such as monosodium diethyl malonate, as the starting material. This approach can offer advantages in terms of stoichiometry control and may be suitable for specific experimental setups where the in situ generation of the enolate is not desired.
The overall synthetic pathway involves three key stages:
-
Alkylation: The monosodium malonate, a stabilized carbanion, acts as a nucleophile and attacks an alkyl halide in a classic SN2 reaction to form a carbon-carbon bond.[1][3] The choice of the alkyl halide is critical; primary alkyl halides are excellent substrates, while secondary halides can lead to lower yields due to competing elimination reactions, and tertiary halides are generally unsuitable.[4]
-
Hydrolysis (Saponification): The resulting dialkyl malonate is then hydrolyzed, typically under basic conditions, to convert the two ester groups into a dicarboxylic acid salt.[1][3]
-
Decarboxylation: Acidification of the reaction mixture followed by heating leads to the decarboxylation of the malonic acid derivative, yielding the final substituted carboxylic acid and carbon dioxide.[1][3]
This method is highly valuable in drug development and medicinal chemistry for the construction of complex molecular scaffolds containing carboxylic acid moieties. Careful control of reaction conditions at each step is crucial for achieving high yields and purity of the desired product.
Experimental Workflow
The following diagram illustrates the logical progression of the malonic ester synthesis starting from this compound.
Caption: Workflow of the malonic ester synthesis with this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the alkylation of diethyl malonate, which are indicative of the outcomes expected when starting with monosodium diethyl malonate. Yields are highly dependent on the specific alkyl halide used and the optimization of reaction conditions.
| Starting Malonic Ester | Alkyl Halide | Base (for in situ generation) | Solvent | Reaction Conditions | Typical Yield (%) |
| Diethyl Malonate | Methyl Iodide | Sodium Ethoxide | Ethanol | Reflux | ~80-90% |
| Diethyl Malonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | Reflux | ~75-85% |
| Diethyl Malonate | n-Butyl Bromide | Sodium Ethoxide | Ethanol | Reflux | ~70-80% |
| Diethyl Malonate | Benzyl Chloride | Sodium Ethoxide | Ethanol | Reflux | ~85-95% |
Note: These yields are based on the traditional method of in situ enolate formation and serve as a general guideline.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a monosubstituted acetic acid, for example, pentanoic acid, starting from monosodium diethyl malonate and 1-bromopropane.
Materials
-
Monosodium diethyl malonate
-
1-Bromopropane
-
Anhydrous Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Chloride Solution (Brine)
Protocol 1: Alkylation of Monosodium Diethyl Malonate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend monosodium diethyl malonate (1.0 equivalent) in anhydrous ethanol. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.
-
Alkylation: To the stirred suspension, add 1-bromopropane (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude diethyl n-propylmalonate. The crude product can be purified further by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Place the crude diethyl n-propylmalonate in a round-bottom flask. Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Reflux: Heat the mixture to reflux for 4-6 hours, or until the ester layer is no longer visible, indicating complete hydrolysis.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).
-
Decarboxylation: Gently heat the acidified mixture. The evolution of carbon dioxide will be observed as the substituted malonic acid decarboxylates. Continue heating until gas evolution ceases.
-
Extraction: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure to obtain the final product, pentanoic acid. Further purification can be achieved by distillation.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and relationships in the malonic ester synthesis.
Caption: Key transformations in the malonic ester synthesis protocol.
References
Application Notes and Protocols: Monosodium Malonate as a Precursor for Substituted Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of monosodium malonate in the synthesis of substituted acetic acids. This methodology is a variation of the classical malonic ester synthesis and offers a convenient route to a wide array of carboxylic acids, which are crucial building blocks in organic synthesis and drug development.
Introduction
The synthesis of substituted acetic acids is a fundamental transformation in organic chemistry, with the products serving as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The malonic ester synthesis is a robust and versatile method for achieving this transformation.[1] While diethyl malonate is the most commonly used precursor, this compound presents a readily available alternative.[2][3]
This application note details the use of this compound as a synthetic equivalent to the -CH₂COOH synthon.[1] The general strategy involves the alkylation of the malonate followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid.[2][4] This approach is particularly useful for synthesizing mono- and di-substituted acetic acids.[1][5]
Reaction Principle and Workflow
The synthesis of substituted acetic acids from this compound proceeds through a three-step sequence:
-
Enolate Formation (or direct use of malonate anion): this compound provides the malonate anion which can be alkylated. In the case of a malonic acid half-ester, a base is used to generate the enolate.
-
Alkylation: The nucleophilic malonate enolate attacks an alkyl halide in an SN2 reaction to form a substituted malonic acid derivative.[6][7]
-
Hydrolysis and Decarboxylation: The substituted malonic acid derivative is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to afford the final substituted acetic acid.[4][8]
The overall workflow is depicted in the following diagram:
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Doebner Modification of Knoevenagel Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Doebner modification of the Knoevenagel condensation is a powerful and efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction is a variation of the classic Knoevenagel condensation, distinguished by the use of malonic acid as the active methylene compound in the presence of pyridine, which acts as both the solvent and a basic catalyst.[1][2][3] A key advantage of this modification is that the initial condensation product undergoes a subsequent decarboxylation in the same reaction vessel, providing the desired unsaturated acid in a one-pot procedure.[2][4]
Core Reaction: The reaction involves the condensation of an aldehyde or ketone with malonic acid, catalyzed by pyridine, often with a co-catalyst such as piperidine or β-alanine.[4][5][6] The intermediate alkylidenemalonic acid is unstable under the reaction conditions and loses carbon dioxide to form the final product.[7] This method is particularly advantageous over the standard Knoevenagel reaction, which would require a separate hydrolysis and decarboxylation step if malonic esters were used.[8]
Applications in Synthesis: The Doebner modification is widely employed for the synthesis of cinnamic acids and their derivatives, which are valuable precursors and structural motifs in many pharmaceuticals, fragrances, and other fine chemicals.[9][10] The reaction is applicable to a wide range of aromatic and aliphatic aldehydes.[5]
Important Distinction: It is crucial to distinguish the Doebner modification of the Knoevenagel condensation from the Doebner-von Miller reaction . The latter is a completely different transformation that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Doebner Modification.
Experimental Workflow
Caption: General workflow for the Doebner modification.
Data Presentation
The Doebner modification is effective for a variety of substituted benzaldehydes. The following table summarizes reaction conditions and yields for the synthesis of various cinnamic acids.
| Aldehyde | Co-catalyst | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Benzaldehyde | β-Alanine | Pyridine | 1-2 | Reflux (100°C) | 90% | [13] |
| Benzaldehyde | Piperidine | Pyridine | 6 | Reflux | 75-85% | [10][14] |
| p-Nitrobenzaldehyde | Not Specified | Pyridine | Not Specified | Not Specified | High | [13] |
| m-Nitrobenzaldehyde | Not Specified | Pyridine | 2 | Reflux | 34.8% (impure) | [15] |
| m-Nitrobenzaldehyde | Not Specified | Pyridine | 24 | Reflux | Not specified | [15] |
| m-Nitrobenzaldehyde | Not Specified | Pyridine | 2 | Reflux | Not specified | [15] |
| 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) | β-Alanine | Pyridine | 1-2 weeks | Room Temp. | 60-80% | [13] |
| 4-Hydroxybenzaldehyde | β-Alanine | Pyridine | 1-2 weeks | Room Temp. | 50-80% | [13] |
| Acrolein | None | Pyridine | Not Specified | Not Specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of trans-Cinnamic Acid from Benzaldehyde
This protocol is adapted from procedures demonstrating high yields for the synthesis of trans-cinnamic acid.[8][13]
Materials:
-
Benzaldehyde (10.0 mL, ~98 mmol)
-
Malonic acid (12.0 g, ~115 mmol)
-
Pyridine (10.0 mL)
-
Piperidine (0.5 mL, catalytic amount)
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (400 mL)
-
Ice bath
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add malonic acid (12.0 g) and pyridine (10.0 mL).
-
Stir the mixture until the malonic acid is partially dissolved.
-
Add benzaldehyde (10.0 mL) to the flask, followed by the catalytic amount of piperidine (0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. A gentle reflux should be maintained.
-
Continue heating at reflux for 6 hours.[14] The reaction progress can be monitored by TLC.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Slowly pour the cooled reaction mixture into a 400 mL beaker containing 100 mL of cold water and ice, while stirring vigorously.
-
Acidify the mixture by slowly adding 6M HCl until the pH is approximately 1-2. This will cause the trans-cinnamic acid to precipitate as a white solid.[15]
-
Cool the mixture further in an ice bath for 15-20 minutes to ensure complete precipitation.[14]
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water.
-
Allow the product to air dry on the filter paper or in a desiccator.
-
Purification: Recrystallize the crude trans-cinnamic acid from a minimal amount of hot ethanol or a water-ethanol mixture to obtain a purified product.
-
Determine the weight and melting point (lit. 133°C) of the dried product and calculate the percent yield.[13]
Protocol 2: Synthesis of 3-Nitro-trans-Cinnamic Acid
This protocol is based on studies investigating the reaction of 3-nitrobenzaldehyde with malonic acid.[15]
Materials:
-
3-Nitrobenzaldehyde (0.500 g, 3.31 mmol)
-
Malonic acid (0.345 g, 3.31 mmol)
-
Pyridine (5.0 mL)
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Silica gel for column chromatography
-
Eluent: 5% ethyl acetate in methylene chloride
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Ice bath
-
Büchner funnel and filter flask
-
Chromatography column
Procedure:
-
Combine 3-nitrobenzaldehyde (0.500 g), malonic acid (0.345 g), and pyridine (5.0 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[15]
-
Attach a reflux condenser and heat the solution to reflux for 2 hours.[15]
-
After reflux, allow the reaction solution to cool to ambient temperature.
-
Work-up: Pour the cooled solution into a beaker containing ice and water, then acidify with 6M HCl until precipitation of a solid is observed.[15]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the crude solid via vacuum filtration and wash with cold water.[15]
-
Dry the collected solid. At this stage, TLC analysis may indicate the presence of impurities.[15]
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a solvent system of 5% ethyl acetate in methylene chloride to isolate the pure 3-nitro-trans-cinnamic acid.[15]
-
Combine the pure fractions, evaporate the solvent, and dry the final product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, melting point) and determine the final yield.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [drugfuture.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DSpace [open.bu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. scholars.fhsu.edu [scholars.fhsu.edu]
Application Notes and Protocols: Monosodium Malonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium malonate, the monosodium salt of malonic acid, is a valuable research chemical, primarily recognized for its role as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] While not typically used as a direct starting material in large-scale pharmaceutical synthesis, its chemical principles are central to the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in medicinal chemistry. This synthesis utilizes malonic acid esters, such as diethyl malonate, as a synthetic equivalent of a ⁻CH₂COOH synthon.[2] The process involves the formation of a resonance-stabilized enolate from the malonic ester, which is then alkylated. Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield a variety of carboxylic acids that are precursors to numerous active pharmaceutical ingredients (APIs).[3][4][5][6]
These application notes provide a comprehensive overview of the synthetic applications of malonic esters, the underlying principles of which relate to this compound's structure and reactivity. We will explore the synthesis of key pharmaceutical agents, including barbiturates, valproic acid, and carprofen, with detailed protocols and quantitative data.
Core Synthetic Principles
The versatility of malonic esters in pharmaceutical synthesis stems from two key reactions:
-
Alkylation: The methylene protons of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate.[2] This enolate undergoes efficient alkylation via an SN2 reaction with alkyl halides.[4][6] This process can be repeated to introduce a second alkyl group, leading to disubstituted malonic esters.[4]
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester can be hydrolyzed to the corresponding malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to yield a substituted carboxylic acid.[3][6]
Application 1: Synthesis of Barbiturates
Barbiturates are a class of central nervous system (CNS) depressants synthesized through the condensation of a disubstituted malonic ester with urea.[7][8][9] This reaction is a cornerstone in the synthesis of various sedative, hypnotic, and anticonvulsant drugs.[7]
Signaling Pathway: Mechanism of Action of Barbiturates
Barbiturates exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[7][10] They bind to a specific site on the receptor, prolonging the opening of the associated chloride channel, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7][11]
Quantitative Data: Synthesis of Barbituric Acid
| Starting Materials | Condensing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 7 | 110 | 72-78 | [2][12][13] |
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | 7 | 110 | 95.3 | [14] |
| Malonic Acid, Urea | Acetic Anhydride | Solvent-free (Microwave) | 0.083 | 90 | 95 | [9] |
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol is adapted from the method described by Dickey and Gray.[14]
Materials:
-
Sodium metal (11.5 g, 0.5 g-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (approx. 45 mL)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol.
-
Reaction Mixture: To the sodium ethoxide solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol.
-
Condensation: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.
-
Workup: After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture. Acidify the solution with concentrated hydrochloric acid (approx. 45 mL) until it is acidic to litmus paper.
-
Isolation: Filter the resulting clear solution and cool it in an ice bath overnight.
-
Purification: Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for 3-4 hours. The expected yield of barbituric acid is 46-50 g (72-78%).[2][13]
Application 2: Synthesis of Valproic Acid
Valproic acid is a widely used antiepileptic drug.[15] Its synthesis is a classic example of the malonic ester synthesis, involving the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Signaling Pathway: Mechanism of Action of Valproic Acid
The mechanism of action of valproic acid is multifaceted, involving several targets in the CNS.[3][16] It is known to increase brain levels of GABA by inhibiting GABA transaminase, block voltage-gated sodium channels, and inhibit T-type calcium channels.[3][4][16][17][18]
Quantitative Data: Synthesis of Valproic Acid
| Step | Reactants | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Dialkylation | Diethyl malonate, 1-bromopropane | Sodium ethoxide | Ethanol | 3 | Reflux | ~55 (for dipropyl malonate) | [19][20] |
| Hydrolysis | Diethyl dipropylmalonate | Sodium hydroxide | Aqueous | 4 | 70-90 | Not specified | [19] |
| Decarboxylation | Dipropylmalonic acid | Heat | Neat | 5 | 140-180 | >90 | [19][20] |
| Overall | Diethyl malonate | - | - | - | - | ~51 | [21] |
Experimental Protocol: Synthesis of Valproic Acid
This protocol outlines a typical malonic ester synthesis route to valproic acid.
Materials:
-
Diethyl malonate
-
1-bromopropane
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Apparatus:
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dialkylation:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Slowly add diethyl malonate to the stirred solution.
-
Add 1-bromopropane dropwise and reflux the mixture for 3 hours.
-
After cooling, the reaction mixture is worked up to isolate diethyl dipropylmalonate.
-
-
Hydrolysis:
-
The isolated diethyl dipropylmalonate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide for 4 hours.
-
Ethanol is removed by distillation.
-
-
Acidification and Decarboxylation:
-
Purification:
-
The crude valproic acid is purified by vacuum distillation.
-
Experimental Workflow: Synthesis of Valproic Acid
References
- 1. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. news-medical.net [news-medical.net]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 17. Valproate - Wikipedia [en.wikipedia.org]
- 18. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. library2.smu.ca [library2.smu.ca]
- 20. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 21. Synthesis of valproic acid for medicinal chemistry practi... [degruyterbrill.com]
Application Notes and Protocols for Enzymatic Inhibition Studies with Monosodium Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium malonate is a salt of malonic acid, a dicarboxylic acid that serves as a classic example of a competitive inhibitor for the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1][2] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[3] Due to the structural similarity between malonate and succinate, malonate can bind to the active site of SDH without undergoing a reaction, thereby blocking the binding of the natural substrate.[2][4] This inhibitory action has significant implications for cellular metabolism and has been explored in various research contexts, including ischemia-reperfusion injury and cancer.[5][6]
These application notes provide detailed protocols for studying the enzymatic inhibition of SDH by this compound, methods for quantitative analysis of inhibition, and an overview of the downstream cellular effects.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against succinate dehydrogenase can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can vary depending on the experimental conditions, such as the source of the enzyme and the assay method used.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | ~40 µM | Submitochondrial particles (SMPs) | 2.5 mM succinate | [7] |
| IC50 | 96 ± 1.3 µM | Submitochondrial particles (SMPs) | Coupled enzyme assay | [4] |
| EC50 | 8.05 ± 2.11 mmol/L | Isolated mice hearts (functional assay) | Langendorff perfusion | [8][9] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50, in this context, refers to the concentration of malonate that produces a half-maximal effect on a functional parameter (left ventricular developed pressure) in an organ system, which is an indirect measure of its inhibitory effect.
Signaling Pathway: Consequences of Succinate Dehydrogenase Inhibition
Inhibition of succinate dehydrogenase by this compound leads to the accumulation of succinate.[5] This accumulation can have significant downstream effects, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the increased production of mitochondrial Reactive Oxygen Species (ROS).[1][5] The stabilization of HIF-1α occurs because accumulated succinate can inhibit prolyl hydroxylases, enzymes responsible for marking HIF-1α for degradation.[5] Increased ROS production is a consequence of the disruption of the electron transport chain at Complex II.[1][10]
Caption: Downstream effects of SDH inhibition by this compound.
Experimental Protocols
Succinate Dehydrogenase Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[11][12]
Materials:
-
Isolated mitochondria or tissue/cell homogenate
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Rotenone (Complex I inhibitor, to prevent reverse electron transport)
-
Potassium cyanide (KCN) (Complex IV inhibitor, to prevent electron flow to oxygen)
-
This compound solutions (inhibitor) of varying concentrations
-
Microplate reader capable of measuring absorbance at 600 nm
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or tissue/cell homogenates in ice-cold SDH Assay Buffer.[13] The protein concentration should be determined and normalized across samples.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing SDH Assay Buffer, rotenone (e.g., 10 µM), and KCN (e.g., 1 mM).
-
Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Enzyme Addition: Add the prepared sample (mitochondria or homogenate) to each well.
-
Initiation of Reaction: Start the reaction by adding the succinate solution to each well. The final step is the addition of DCPIP.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of DCPIP reduction is proportional to SDH activity.
Determination of IC50 for this compound
The IC50 value is determined by measuring the SDH activity at a range of this compound concentrations.
Procedure:
-
Perform the SDH activity assay as described above with a series of dilutions of this compound.
-
Calculate the percentage of inhibition for each malonate concentration relative to the control (no inhibitor).
-
% Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
-
Plot the % Inhibition versus the logarithm of the malonate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of malonate that causes 50% inhibition of SDH activity.
Caption: Experimental workflow for IC50 determination.
Characterization of Inhibition Type using Lineweaver-Burk Plot
A Lineweaver-Burk plot (a double reciprocal plot) is used to distinguish between different types of enzyme inhibition. For competitive inhibition by malonate, the Vmax should remain unchanged while the apparent Km increases.[14][15]
Procedure:
-
Perform the SDH activity assay with several concentrations of the substrate (succinate) in the absence of the inhibitor (this compound).
-
Repeat the assay with the same range of succinate concentrations in the presence of a fixed concentration of this compound.
-
Calculate the initial reaction velocity (V) for each substrate concentration ([S]) for both the inhibited and uninhibited reactions.
-
Calculate the reciprocal values of V (1/V) and [S] (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for both the inhibited and uninhibited reactions.
-
Interpretation:
-
Uninhibited reaction: The y-intercept is 1/Vmax, and the x-intercept is -1/Km.
-
Competitively inhibited reaction: The lines for the inhibited and uninhibited reactions will intersect at the y-axis (1/Vmax is unchanged). The x-intercept of the inhibited reaction will be closer to zero (-1/Km_app will be less negative), indicating an increase in the apparent Km.
-
References
- 1. AOP-Wiki [aopwiki.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 4. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of succinate and ROS in reperfusion injury – A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. m.youtube.com [m.youtube.com]
Preparation of Buffer Solutions Using Sodium Malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malonate buffers are versatile, effective, and increasingly utilized in various biochemical and pharmaceutical applications. Malonic acid is a dicarboxylic acid with two pKa values, allowing for the preparation of buffers over two distinct pH ranges. This makes it a valuable tool for researchers requiring stable pH conditions in a mildly acidic environment. This document provides detailed application notes and protocols for the preparation and use of sodium malonate buffer solutions.
Physicochemical Properties
Understanding the properties of malonic acid is crucial for preparing accurate and reliable sodium malonate buffers.
| Property | Value |
| Chemical Formula (Malonic Acid) | C₃H₄O₄ |
| Molecular Weight (Malonic Acid) | 104.06 g/mol |
| pKa₁ | ~2.8 |
| pKa₂ | ~5.7 |
| Buffering Range 1 | pH 1.8 - 3.8 |
| Buffering Range 2 | pH 4.7 - 6.7 |
Applications of Sodium Malonate Buffers
Sodium malonate buffers are employed in a variety of scientific applications due to their unique properties.
-
Macromolecular Crystallography: Sodium malonate is widely used as a precipitant and a cryoprotectant in protein and nucleic acid crystallization.[1] Its ability to stabilize macromolecules in solution makes it an excellent choice for screening crystallization conditions.
-
Enzyme Assays: The buffering capacity of sodium malonate in the pH range of 4.7 to 6.7 makes it suitable for assays of enzymes that are active in mildly acidic conditions, such as manganese peroxidase.
-
Chromatography: As a buffer component in liquid chromatography, sodium malonate can be used to maintain a stable pH of the mobile phase, which is critical for the separation of various analytes.
-
Drug Development: In pre-formulation and formulation studies, sodium malonate buffers can be used to investigate the pH-dependent stability and solubility of drug candidates.
-
Chelation of Divalent Cations: Malonate can act as a chelating agent for divalent cations like Ca²⁺ and Mg²⁺. This property can be advantageous in experiments where the concentration of free divalent cations needs to be controlled, but it also necessitates caution when such ions are critical for biological activity.
Experimental Protocols
Protocol 1: Preparation of Sodium Malonate Buffer from Malonic Acid and Sodium Hydroxide
This protocol describes the preparation of a sodium malonate buffer by titrating a solution of malonic acid with a strong base (sodium hydroxide).
Materials:
-
Malonic Acid (MW: 104.06 g/mol )
-
Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Prepare a Malonic Acid Stock Solution:
-
Calculate the required mass of malonic acid to prepare a stock solution of a desired concentration (e.g., 1 M). For 1 L of 1 M malonic acid, weigh out 104.06 g of malonic acid.
-
Dissolve the malonic acid in approximately 800 mL of high-purity water in a beaker with a magnetic stir bar.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask and bring the volume to the mark with high-purity water.
-
-
Titration with NaOH:
-
Place a known volume of the malonic acid stock solution into a beaker.
-
Slowly add a concentrated NaOH solution (e.g., 1 M or 10 M) dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the desired pH is reached. Be particularly cautious as the pH approaches the target value.
-
Note: The neutralization of malonic acid with sodium hydroxide can be an exothermic reaction. It is recommended to perform the titration slowly in a well-ventilated area.[2]
-
-
Final Volume Adjustment:
-
Once the target pH is achieved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the solution to the final desired volume with high-purity water.
-
-
Sterilization and Storage:
-
For applications requiring sterile conditions, filter-sterilize the buffer solution through a 0.22 µm filter.
-
Store the buffer solution in a tightly sealed container at 4°C. Properly prepared sodium malonate buffers are stable for several weeks.
-
Protocol 2: Preparation of Sodium Malonate Buffer by Mixing Stock Solutions
This method is convenient for preparing buffers of a specific pH and concentration by mixing stock solutions of the fully protonated (acidic) and fully deprotonated (basic) forms of malonate.
Materials:
-
Stock Solution A: 1 M Malonic Acid (prepared as in Protocol 1)
-
Stock Solution B: 1 M Disodium Malonate
-
High-purity water
-
Calibrated pH meter
-
Graduated cylinders or pipettes
-
Beakers
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of malonic acid (Solution A).
-
Prepare a 1 M stock solution of disodium malonate (Solution B) by dissolving 148.03 g of disodium malonate monohydrate in 1 L of high-purity water. Alternatively, titrate a 1 M malonic acid solution with NaOH to a pH above 8.0 to ensure complete deprotonation.
-
-
Mixing the Stock Solutions:
-
Use the table below to determine the approximate volumes of Solution A and Solution B required to achieve the desired pH for a 100 mM final concentration.
-
In a beaker, combine the calculated volumes of the two stock solutions.
-
Add high-purity water to reach approximately 90% of the final volume.
-
-
pH Adjustment and Final Volume:
-
Place the beaker on a magnetic stirrer and measure the pH using a calibrated pH meter.
-
Adjust the pH to the exact desired value by adding small volumes of either Solution A (to lower pH) or Solution B (to raise pH).
-
Transfer the solution to a volumetric flask and bring it to the final volume with high-purity water.
-
Table for Preparation of 100 mM Sodium Malonate Buffer by Mixing 1 M Stock Solutions:
| Target pH | Volume of 1 M Malonic Acid (mL) | Volume of 1 M Disodium Malonate (mL) | Final Volume (mL) |
| 2.0 | 8.6 | 1.4 | 100 |
| 2.5 | 6.8 | 3.2 | 100 |
| 3.0 | 4.0 | 6.0 | 100 |
| 3.5 | 1.9 | 8.1 | 100 |
| 4.0 | 0.8 | 9.2 | 100 |
| 4.5 | 0.4 | 9.6 | 100 |
| 5.0 | 0.2 | 9.8 | 100 |
| 5.5 | 0.1 | 9.9 | 100 |
| 6.0 | 0.05 | 9.95 | 100 |
| 6.5 | 0.02 | 9.98 | 100 |
Note: The volumes in this table are approximate. Always verify and adjust the final pH with a calibrated pH meter.
Buffering Capacity
The buffering capacity (β) of a buffer is its ability to resist pH changes upon the addition of an acid or base. For a diprotic acid like malonic acid, the buffering capacity is maximal at its pKa values.
Theoretical Buffering Capacity of 100 mM Sodium Malonate Buffer:
| pH | Approximate Buffering Capacity (β, mM per pH unit) |
| 2.0 | 25 |
| 2.8 (pKa₁) | 57 |
| 3.5 | 30 |
| 4.7 | 10 |
| 5.7 (pKa₂) | 57 |
| 6.5 | 20 |
Note: This table provides theoretical values. The actual buffering capacity can be influenced by temperature and the ionic strength of the solution.
Visual Workflows
References
Application Notes: Intramolecular Malonic Ester Synthesis for Cycloalkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The intramolecular malonic ester synthesis, also known as the Perkin alicyclic synthesis, is a robust and classical method for the formation of cycloalkane skeletons.[1][2][3] This reaction is a cornerstone in organic synthesis, providing a reliable pathway to three-, four-, five-, and six-membered carbocyclic rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents.
The synthesis begins with a diester of malonic acid, typically diethyl malonate, which is deprotonated at the alpha-carbon by a strong base to form a stabilized enolate.[2][3][4] This enolate then undergoes an intramolecular nucleophilic substitution (SN2) reaction with a tethered alkyl halide. The resulting cyclic diester can then be hydrolyzed and subsequently decarboxylated upon heating to yield the corresponding cycloalkanecarboxylic acid.[2][4] The versatility of this method allows for the synthesis of a variety of substituted cycloalkanes by utilizing appropriately substituted malonic esters or dihalides.
Key Advantages:
-
Versatility: Applicable to the synthesis of various ring sizes.[5]
-
Accessibility of Starting Materials: Diethyl malonate and various dihaloalkanes are readily available and relatively inexpensive.
-
Predictable Reactivity: The mechanism is well-understood, allowing for predictable outcomes.
Limitations:
-
Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially in the formation of larger rings, leading to polymerization.
-
Reaction Conditions: The use of strong bases requires anhydrous conditions to prevent unwanted side reactions.[6]
-
Substrate Scope: The efficiency of the cyclization can be influenced by ring strain, with the formation of three- and four-membered rings sometimes being less efficient than five- and six-membered rings.
Data Presentation
The following table summarizes quantitative data for the intramolecular malonic ester synthesis of various cycloalkanes, providing a comparative overview of reaction conditions and yields.
| Ring Size | Dihaloalkane | Base | Solvent | Reaction Time | Yield of Cyclic Diester | Reference |
| 3 | 1,2-Dibromoethane | 50% aq. NaOH, TEBAC | None (Phase Transfer) | 2 hours | 66-73% (of diacid) | [7] |
| 4 | 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | 45 min reflux | 53-55% | [6] |
| 5 | 1,4-Dibromobutane | Sodium Ethoxide | Ethanol | Not Specified | ~60-70% | |
| 6 | 1,5-Dibromopentane | Sodium Ethoxide | Ethanol | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Triethylbenzylammonium chloride (TEBAC)
-
Concentrated Hydrochloric Acid
-
Ether
-
Benzene
-
Magnesium Sulfate
-
Activated Carbon
-
Sodium Chloride
Procedure:
-
To a 1-L solution of aqueous 50% sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.[7]
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[7]
-
Stir the reaction mixture vigorously for 2 hours.[7]
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
-
Cool the mixture to 15°C with an ice bath and carefully acidify by dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[7]
-
Extract the aqueous layer three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract three times with 500 mL of ether.[7]
-
Combine the ether layers, wash with 1 L of brine, dry over magnesium sulfate, and decolorize with activated carbon.[7]
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals.[7]
Protocol 2: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Sodium
-
Absolute Ethanol
-
Diethyl malonate
-
1,3-Dibromopropane
-
Ether
-
Saturated Sodium Chloride solution
-
Anhydrous Calcium Chloride
Procedure:
-
Prepare a solution of sodium ethoxide by adding 23 g (1.0 g atom) of sodium to 300 ml of absolute ethanol in a 1-l. round-bottomed flask fitted with a reflux condenser.
-
In a 1-l. three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 160 g (1.0 mole) of diethyl malonate in 200 ml of absolute ethanol.
-
Add the sodium ethoxide solution to the diethyl malonate solution with stirring.
-
After the addition of the sodium ethoxide, add 202 g (1.0 mole) of 1,3-dibromopropane dropwise over a period of about 4 hours.
-
Reflux the mixture for 8-10 hours.
-
Remove the ethanol by distillation.
-
To the residue, add 500 ml of water and separate the organic layer.
-
Extract the aqueous layer with two 100-ml portions of ether.
-
Combine the organic layer and the ether extracts, wash with a small amount of saturated sodium chloride solution, and dry over anhydrous calcium chloride.
-
Distill the dried liquid under reduced pressure. The fraction boiling at 110-112°/15 mm is collected as diethyl 1,1-cyclobutanedicarboxylate. The yield is 106-110 g (53-55%).
Protocol 3: Synthesis of Cyclohexanecarboxylic Acid
This protocol outlines the general steps for the synthesis of cyclohexanecarboxylic acid.[8][9]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1,5-Dibromopentane
-
Ethanol
-
Hydrochloric acid (or other strong acid for hydrolysis)
Procedure:
-
Enolate Formation: Diethyl malonate is treated with one equivalent of sodium ethoxide in ethanol to generate the corresponding enolate.[8][9]
-
First Alkylation: The enolate is reacted with 1,5-dibromopentane. One end of the dihalide undergoes nucleophilic substitution.
-
Intramolecular Cyclization: A second equivalent of sodium ethoxide is added to deprotonate the alpha-carbon of the mono-alkylated intermediate, forming a new enolate. This enolate then undergoes an intramolecular SN2 reaction to form diethyl cyclohexane-1,1-dicarboxylate.[8]
-
Hydrolysis: The resulting cyclic diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid (e.g., HCl) and heat.
-
Decarboxylation: Upon further heating, one of the carboxylic acid groups is eliminated as carbon dioxide to yield the final product, cyclohexanecarboxylic acid.[8]
Visualizations
Reaction Mechanism
Caption: General mechanism of intramolecular malonic ester synthesis.
Experimental Workflow
Caption: General experimental workflow for cycloalkane synthesis.
References
- 1. Perkin Alicyclic Synthesis [drugfuture.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Solved Cyclohexanecarboxylic Acid can be made using the | Chegg.com [chegg.com]
Application Notes and Protocols for Large-Scale Synthesis of Mono-Substituted Malonic Acid Half-Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-substituted malonic acid half-esters (SMAHOs) are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Their utility stems from their ability to serve as pronucleophiles, generating ester enolates via decarboxylation for use in a variety of carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[1] This document provides detailed application notes and protocols for the large-scale synthesis of these important building blocks, focusing on practical and scalable methodologies.
Synthetic Strategies
Several synthetic routes have been developed for the preparation of SMAHOs. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The three primary strategies discussed herein are:
-
Alkylation of Dialkyl Malonates followed by Monosaponification: A classical and versatile approach for introducing a wide range of substituents at the α-position.[1][2]
-
The Meldrum's Acid Route: Particularly useful for diversifying the ester functionality by reacting an alkylated Meldrum's acid derivative with a desired alcohol.[1][3]
-
Monoesterification of Substituted Malonic Acids: An efficient method for introducing the ester group as the final step.[1][4]
A comparative overview of these methods is essential for selecting the optimal route for a specific target molecule on a large scale.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the key synthetic strategies, allowing for easy comparison of their efficiencies.
Table 1: Alkylation of Diethyl Malonate and Subsequent Monosaponification [1]
| Entry | Alkyl Halide | Alkylation Yield (%) | Saponification Yield (%) | Overall Yield (2 steps, %) |
| 1 | n-Hexyl bromide | 93 | 69 | 64 |
| 2 | Allyl bromide | 81 | 79 | 64 |
| 3 | Benzyl bromide | 76 | 68 | 52 |
| 4 | sec-Butyl bromide | 52 | 71 | 37 |
| 5 | Propargyl bromide | 58 | 62 | 36 |
Reaction Conditions:
-
Alkylation: NaH (1.0 equiv), DMF, 0 °C to room temperature, 2-16 h.
-
Saponification: KOH (1.0-1.2 equiv), EtOH/H₂O (10:1), room temperature, 2 h.
Table 2: The Meldrum's Acid Route for Benzyl-Substituted Malonic Acid Half-Esters [1]
| Entry | Alcohol | Yield (%) |
| 1 | Isopropyl alcohol | 93 |
| 2 | Benzyl alcohol | 57 |
Reaction Conditions:
-
Alkylated Meldrum's acid derivative, alcohol (1 equiv), toluene, reflux.
Experimental Protocols
Protocol 1: Synthesis of Mono-n-Hexyl Malonic Acid Ethyl Ester via Alkylation-Saponification
This protocol describes a two-step synthesis suitable for large-scale production.
Step 1: Diethyl n-hexylmalonate Synthesis
-
Reagents and Equipment:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl malonate
-
1-Bromohexane
-
Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
-
Procedure: a. To a suspension of NaH (1.1 equivalents) in anhydrous DMF, add diethyl malonate (1.0 equivalent) dropwise at 0 °C under a nitrogen atmosphere. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. c. Cool the reaction mixture back to 0 °C and add 1-bromohexane (1.0 equivalent) dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction by carefully adding water. f. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation to yield diethyl n-hexylmalonate.
Step 2: Monosaponification to Mono-n-Hexyl Malonic Acid Ethyl Ester
-
Reagents and Equipment:
-
Diethyl n-hexylmalonate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
Reaction vessel with a magnetic stirrer.
-
-
Procedure: a. Dissolve diethyl n-hexylmalonate (1.0 equivalent) in a 10:1 mixture of ethanol and water. b. Add a solution of KOH (1.0 equivalent) in water dropwise at room temperature. c. Stir the mixture at room temperature for 2 hours. d. Remove the ethanol under reduced pressure. e. Wash the aqueous residue with diethyl ether to remove any unreacted starting material. f. Acidify the aqueous layer to pH 1-2 with concentrated HCl. g. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mono-substituted malonic acid half-ester.
Protocol 2: Synthesis of Isopropyl Benzylmalonate Half-Ester via the Meldrum's Acid Route
This protocol is advantageous for creating a variety of esters from a common intermediate.
Step 1: Synthesis of 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reagents and Equipment:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Benzaldehyde
-
Piperidine (catalyst)
-
Sodium borohydride (NaBH₄)
-
Reaction vessel with a stirrer.
-
-
Procedure: a. Perform a Knoevenagel condensation of Meldrum's acid with benzaldehyde in the presence of a catalytic amount of piperidine to form the benzylidene intermediate. b. Reduce the intermediate in situ with a reducing agent like sodium borohydride to yield the 5-benzyl derivative.[1]
Step 2: Ring-Opening with Isopropyl Alcohol
-
Reagents and Equipment:
-
5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Isopropyl alcohol
-
Toluene
-
Reaction vessel with a reflux condenser.
-
-
Procedure: a. Dissolve the 5-benzyl-Meldrum's acid derivative (1.0 equivalent) in toluene. b. Add isopropyl alcohol (1.0 equivalent) to the solution. c. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and remove the toluene under reduced pressure. e. The crude product can be purified by column chromatography or other suitable methods to yield the desired isopropyl benzylmalonate half-ester.[1]
Visualizations
Caption: Alkylation-Saponification Pathway.
Caption: Meldrum's Acid Pathway.
Conclusion
The large-scale synthesis of mono-substituted malonic acid half-esters can be effectively achieved through several reliable methods. The classical alkylation-saponification route offers great versatility for introducing substituents at the alpha-carbon.[1][2] The Meldrum's acid route provides a strategic advantage when diversity in the ester group is desired.[1] The selection of the optimal synthetic strategy will depend on factors such as the cost and availability of starting materials, the desired substitution pattern, and the scale of the production. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the development and implementation of these important synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Malonic Ester Synthesis
Welcome to the technical support center for malonic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in malonic ester synthesis?
A1: Low yields in malonic ester synthesis can often be attributed to several key factors:
-
Incomplete deprotonation of the malonic ester: This can be due to a base that is not strong enough or the presence of moisture.
-
Side reactions: The most common side reaction is dialkylation, where two alkyl groups are added to the alpha-carbon instead of one.[1][2]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Impure reagents: The purity of the malonic ester, alkyl halide, base, and solvent is crucial for a successful reaction.
-
Poor choice of alkylating agent: The structure of the alkyl halide can affect the rate and efficiency of the alkylation step.
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: The formation of a dialkylated product is a primary cause of reduced yield for the monoalkylated product.[1][2] To favor mono-alkylation, consider the following strategies:
-
Use an excess of the malonic ester: Employing a molar excess of the malonic ester relative to the alkyl halide can statistically favor the mono-alkylation product.[3][4]
-
Control the stoichiometry of the base: Use only one equivalent of the base to generate the enolate for mono-alkylation.
-
Slow addition of the alkyl halide: Adding the alkyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.
Q3: What is the best base to use for the deprotonation of diethyl malonate?
A3: Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for the deprotonation of diethyl malonate.[5][6] It is crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification, which would lead to a mixture of ester products.[2] The pKa of the alpha-proton of diethyl malonate is approximately 13, making sodium ethoxide (the pKa of its conjugate acid, ethanol, is about 16) a sufficiently strong base to achieve effective deprotonation.[7]
Q4: Why are anhydrous conditions so important for this reaction?
A4: Anhydrous (dry) conditions are critical because the alkoxide base is highly reactive with water. If moisture is present in the reaction vessel or solvents, the base will be neutralized, preventing the complete deprotonation of the malonic ester and consequently lowering the yield of the desired product.
Q5: Can I use secondary alkyl halides in malonic ester synthesis?
A5: While primary alkyl halides are ideal substrates, secondary alkyl halides can be used, but they present challenges.[3] Steric hindrance can slow down the desired SN2 reaction, and the competing E2 elimination reaction becomes more significant, leading to the formation of alkene byproducts and a lower yield of the alkylated ester. To improve the yield with secondary alkyl halides, you may need to use a stronger, non-nucleophilic base and carefully optimize the reaction temperature and time.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during malonic ester synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Base | Use a fresh bottle of sodium ethoxide or prepare it fresh. Ensure it has been stored under an inert atmosphere to prevent degradation from moisture and air. |
| Presence of Water | Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent if necessary. |
| Incorrect Base Strength | Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the malonic ester (approx. 13). |
| Low Reaction Temperature | For the alkylation step, ensure the reaction is maintained at a gentle reflux. For the decarboxylation step, heating to temperatures of 100-160°C is often required. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Allow the reaction to proceed until the starting material is consumed. Alkylation can take several hours. |
Problem 2: Significant Amount of Dialkylated Product
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1.5 to 2-fold molar excess of the malonic ester relative to the alkyl halide. |
| Rapid Addition of Alkyl Halide | Add the alkyl halide dropwise to the reaction mixture over an extended period. |
| High Concentration of Base | Use no more than one equivalent of base for mono-alkylation. |
Problem 3: Presence of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Verify the quality and quantity of the base. Ensure anhydrous conditions. |
| Alkyl Halide is not Reactive Enough | The reactivity of alkyl halides follows the order I > Br > Cl. Consider using a more reactive alkyl halide if possible. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature for the alkylation step and monitor the reaction progress. |
Quantitative Data Summary
| Parameter | Value/Range | Significance |
| pKa of Diethyl Malonate (α-proton) | ~13[7] | Indicates the acidity of the proton to be removed. |
| pKa of Ethanol (conjugate acid of ethoxide) | ~16[8] | A higher pKa than the malonic ester ensures efficient deprotonation. |
| Alkylation Temperature | Typically refluxing ethanol (~78°C) | Ensures a sufficient reaction rate for the SN2 reaction. |
| Alkylation Reaction Time | 2 - 4 hours (can be longer) | Dependent on the reactivity of the alkyl halide. |
| Hydrolysis Conditions | Aqueous NaOH or HCl, reflux | Cleaves the ester groups to form the dicarboxylic acid. |
| Decarboxylation Temperature | 100 - 160°C | Sufficient heat is required to induce the loss of CO2. |
Experimental Protocols
Protocol 1: General Procedure for Malonic Ester Synthesis under Anhydrous Conditions
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Enolate Formation: In the flask, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 - 1.5 equivalents) dropwise from the dropping funnel with stirring.
-
Alkylation: After the addition of the malonic ester is complete, add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture. Once the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated malonic ester.
Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis (Saponification): To the crude alkylated malonic ester, add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid may precipitate out of the solution.
-
Decarboxylation: Heat the acidified mixture to 100-160°C. The evolution of carbon dioxide gas should be observed. Continue heating until the gas evolution ceases.
-
Isolation: Cool the reaction mixture and extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The final product can be further purified by distillation or chromatography if necessary.
Visualizations
Logical Workflow for Malonic Ester Synthesis
Caption: Overall workflow for the malonic ester synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Ch21: Malonic esters [chem.ucalgary.ca]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
preventing dialkylation side reactions with monosodium malonate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of dialkylation side reactions when using monosodium malonate and related active methylene compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation during the alkylation of malonic esters?
A1: The primary cause of dialkylation is the acidity of the monoalkylated product. After the first alkylation, the resulting mono-substituted malonic ester still has one acidic proton on the α-carbon.[1][2] This proton can be removed by a base present in the reaction mixture, forming a new enolate that can then react with another molecule of the alkylating agent to yield the dialkylated side product.[3][4]
Q2: How does using this compound help in controlling the reaction?
A2: Using pre-formed this compound ensures that exactly one equivalent of the enolate is present at the start of the reaction. This is conceptually similar to using one equivalent of a base like sodium ethoxide with diethyl malonate.[5] However, the dialkylation issue can still arise because the monoalkylated product can be deprotonated by any remaining unreacted this compound, leading to an equilibrium that allows for the formation of the dialkylated species.[6]
Q3: What are the most critical factors to control to achieve selective monoalkylation?
A3: The most critical factors are the stoichiometry of the reactants, the choice of base and solvent, reaction temperature, and the nature of the alkylating agent.[5] Careful manipulation of these parameters is essential to favor the formation of the mono-alkylated product over the di-alkylated product.[5]
Q4: Can the choice of the alkylating agent influence the extent of dialkylation?
A4: Yes. The alkylation proceeds via an SN2 mechanism.[2][7] Therefore, the reaction works best with primary or methyl halides.[2] Secondary halides react more slowly and may require stronger bases or harsher conditions, which can increase the likelihood of side reactions.[1][2] Tertiary halides are unsuitable as they primarily lead to elimination reactions.[2][7] Very reactive electrophiles, such as benzyl or allyl halides, can also increase the rate of dialkylation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dialkylated product. | 1. The molar ratio of base/monosodium malonate to the malonic ester is too high. 2. The monoalkylated product is being deprotonated and reacting further.[1] | 1. Use a slight excess of the malonic ester relative to the base and the alkylating agent (e.g., 1.1:1 ratio of malonate to base).[1][5][9] This ensures the base is consumed in forming the initial enolate. 2. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile. |
| Reaction is slow or does not go to completion. | 1. The alkylating agent is not reactive enough (e.g., secondary or bulky halides).[5] 2. Insufficient heating. 3. The base used was not strong enough for complete deprotonation. | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Consider using a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1][5] 3. Change to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.[1] |
| Presence of unreacted starting material. | 1. Insufficient amount of base was used. 2. The base was deactivated by moisture in the solvent or glassware. | 1. Ensure you are using at least one full equivalent of an appropriate base.[5] 2. Use anhydrous solvents and properly flame-dried glassware to prevent quenching the base.[5] |
| Formation of transesterification byproducts. | The alkoxide base used (e.g., sodium methoxide) does not match the alkyl group of the malonic ester (e.g., diethyl malonate). | Always use a base with the same alkyl group as the ester to prevent transesterification (e.g., sodium ethoxide with diethyl malonate).[3][5][7] |
| Difficulty separating mono- and di-alkylated products. | The boiling points of the mono- and di-alkylated products can be very close, making separation by distillation challenging.[5] | 1. Optimize the reaction conditions to maximize the yield of the desired mono-alkylated product, thereby minimizing the amount of side product formed. 2. Utilize column chromatography for purification if distillation proves ineffective.[5] |
Optimizing Reaction Conditions for Mono-alkylation
To selectively synthesize the mono-alkylated product, reaction parameters must be carefully controlled. The following table summarizes the recommended conditions.
| Parameter | Recommended Conditions for Mono-alkylation | Rationale |
| Stoichiometry | ~1:1 ratio of Base:Alkyl Halide. Slight excess of Malonic Ester (~1.1 equivalents).[1][5] | Using an excess of the malonic ester ensures that the base is the limiting reagent, minimizing the chance of deprotonating the mono-alkylated product.[6][9] |
| Base | Sodium Ethoxide (NaOEt) in ethanol (for diethyl malonate).[5] Sodium Hydride (NaH) in an aprotic solvent for irreversible deprotonation.[1][5] | NaOEt is a standard, effective base. NaH provides complete enolate formation, which can improve selectivity by preventing equilibria that allow for dialkylation.[5] |
| Solvent | Ethanol (with NaOEt).[5] Anhydrous THF or DMF (with NaH).[5][10] | The solvent should be compatible with the chosen base. Aprotic solvents can accelerate the SN2 alkylation step.[1] |
| Temperature | Room temperature or 0 °C for enolate formation.[10] Gentle heating (reflux) may be required after adding the alkylating agent.[5][11] | Low temperature for deprotonation controls the reaction rate. Subsequent heating drives the alkylation to completion. |
| Addition Order | Add the alkylating agent dropwise to the solution of the pre-formed enolate.[12] | This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting enolate over the enolate of the mono-alkylated product. |
Visualizing the Reaction and Workflow
// Nodes Malonate [label="Malonic Ester\n(or this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Malonate Enolate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monoalkylated [label="Mono-alkylated Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dialkylated [label="Di-alkylated Product\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mono_Enolate [label="Mono-alkylated\nEnolate", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., NaOEt, NaH)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AlkylHalide1 [label="Alkyl Halide (R-X)\n(1st eq.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkyl Halide (R-X)\n(2nd eq.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Malonate -> Enolate [label=" + Base\n(Deprotonation)"]; Enolate -> Monoalkylated [label=" + R-X", color="#34A853", fontcolor="#34A853"]; Monoalkylated -> Mono_Enolate [label=" + Base\n(Competing Deprotonation)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Mono_Enolate -> Dialkylated [label=" + R-X", style=dashed, color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for alignment Base -> Malonate [style=invis]; AlkylHalide1 -> Enolate [style=invis]; AlkylHalide2 -> Mono_Enolate [style=invis]; } dot Caption: Competing pathways in malonate alkylation.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Base Solution\n(e.g., NaOEt in anhydrous EtOH)\nin flame-dried flask under N2"]; add_malonate [label="Add Diethyl Malonate\n(1.1 eq) dropwise to base\nat room temperature"]; enolate_formation [label="Stir for 30-60 min to ensure\ncomplete enolate formation"]; add_alkyl_halide [label="Add Alkyl Halide (1.0 eq)\ndropwise"]; reflux [label="Heat mixture to reflux\nfor 2-4 hours\n(Monitor by TLC)"]; workup [label="Reaction Work-up:\n1. Cool to RT\n2. Remove solvent\n3. Add H2O & extract"]; purify [label="Purification:\nWash, dry, and concentrate.\nPurify by vacuum distillation\nor column chromatography."]; end [label="End: Pure Mono-alkylated\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> add_malonate; add_malonate -> enolate_formation; enolate_formation -> add_alkyl_halide; add_alkyl_halide -> reflux; reflux -> workup; workup -> purify; purify -> end; } dot Caption: Workflow for selective mono-alkylation.
// Nodes start [label="Reaction analysis shows\nlow yield of mono-alkylated product", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_dialkylation [label="Is significant dialkylation observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
fix_stoichiometry [label="Solution:\n- Use slight excess of malonate\n- Add alkyl halide slowly", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_starting_material [label="Is significant unreacted\nstarting material present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
fix_conditions [label="Solution:\n- Use anhydrous solvent/glassware\n- Ensure 1 full eq. of active base\n- Increase reaction time/temp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
other_issues [label="Other issues?\n(e.g., transesterification)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
fix_base [label="Solution:\nMatch alkoxide base to\nthe ester's alkyl group", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_dialkylation; check_dialkylation -> fix_stoichiometry [label="Yes"]; fix_stoichiometry -> success; check_dialkylation -> check_starting_material [label="No"]; check_starting_material -> fix_conditions [label="Yes"]; fix_conditions -> success; check_starting_material -> other_issues [label="No"]; other_issues -> fix_base [label="Yes"]; fix_base -> success; other_issues -> success [label="No"]; } dot Caption: Troubleshooting decision tree for low yields.
Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate
This protocol is adapted for the selective synthesis of a mono-alkylated product, a common goal in pharmaceutical and drug development research.
Materials:
-
Sodium metal or Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Malonate
-
Alkyl Halide (e.g., 1-bromobutane)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.[5] Alternatively, use a commercially available sodium ethoxide solution.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (a slight excess, e.g., 1.1 eq) dropwise at room temperature with continuous stirring.[5] Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonate enolate.[10]
-
Alkylation: Cool the reaction mixture in an ice bath (0 °C). Add the alkyl halide (1.0 eq) dropwise to the stirred enolate solution.[10] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours.[11] Monitor the reaction's progress using thin-layer chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[5][11] Cautiously quench the residue by slowly adding a saturated aqueous solution of ammonium chloride.[10] Extract the aqueous layer three times with diethyl ether or ethyl acetate.[10][13]
-
Purification: Combine the organic extracts and wash them with water and then with brine.[5][10] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5][10] The crude product can then be purified by vacuum distillation or column chromatography to yield the pure mono-alkylated product.[5][13]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. bipublication.com [bipublication.com]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
optimizing reaction conditions for Knoevenagel condensation
Welcome to the Technical Support Center for the Knoevenagel Condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, find answers to frequently asked questions, and optimize reaction conditions for this pivotal carbon-carbon bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions.[1] Here's a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.[1]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. The catalyst may be inappropriate for the substrates, deactivated, or used in an incorrect amount.[3]
-
Solution: Weak bases like piperidine, pyridine, or ammonium salts are typically used.[1] If using a standard amine base, ensure it is not degraded.[1] Consider screening a range of catalysts, including basic and Lewis acidic options, and optimize the catalyst loading (typically 5-10 mol% is a good starting point).[4] For a greener approach, ammonium salts like ammonium acetate are effective.[3]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome.
-
Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition.[3][4] Many Knoevenagel condensations proceed well at room temperature, while others may require heating.[4]
-
Solution: Systematically vary the reaction temperature to find the optimum.[4]
-
-
Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction mechanism.[4] Polar aprotic solvents like DMF and acetonitrile often provide fast reaction rates and high yields.[5][6] However, for greener synthesis, polar protic solvents like water and ethanol are attractive and effective alternatives.[5][7]
-
Reaction Time: The reaction may not have had enough time to reach completion.[4]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) to determine the optimal reaction time.[4]
-
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, lowering the conversion.[3][9]
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can impede the reaction.[1]
-
Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome this.[1]
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.[1][4]
-
Self-Condensation of Carbonyl Compound: This is more likely when using strong bases.[1][2]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.[4]
-
Solution: Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to minimize this side reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for a Knoevenagel condensation?
A1: The "best" catalyst is highly dependent on the specific substrates and reaction conditions. For a general starting point, weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[4] Lewis acids (e.g., TiCl₄, ZnCl₂) can also be effective.[1] In recent years, heterogeneous catalysts have gained popularity due to their ease of separation and recyclability.[4] For environmentally friendly protocols, catalysts like ammonium bicarbonate or even catalyst-free systems in water have been developed.[1][7]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role by influencing reactant solubility, stabilizing intermediates, and modulating catalyst activity.[5]
-
Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize charged intermediates, often accelerating the reaction and leading to high yields in short reaction times.[5][6]
-
Polar protic solvents (e.g., ethanol, water) can participate in proton transfer steps and are considered greener alternatives.[5] Water, in particular, has been shown to be an effective medium, sometimes even allowing the reaction to proceed without a catalyst.[7][11]
-
Nonpolar solvents (e.g., toluene, diethyl ether) are also used, often in conjunction with a Dean-Stark apparatus to remove the water byproduct.[3][6]
-
Solvent-free conditions offer a green and efficient alternative, often involving grinding the reactants together at room temperature.[4][8]
Q3: Can Knoevenagel condensation be performed with ketones?
A3: Yes, but aldehydes are generally more reactive than ketones in the Knoevenagel condensation.[3][10] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts.
Q4: What is the Doebner modification of the Knoevenagel condensation?
A4: The Doebner modification involves the use of pyridine as both the solvent and the base, with an active methylene compound that contains a carboxylic acid group, such as malonic acid. A key feature of this modification is that the condensation is typically followed by decarboxylation.[2][12] For example, the reaction of an aldehyde with malonic acid in pyridine yields an α,β-unsaturated carboxylic acid.[2]
Q5: How can I make my Knoevenagel condensation reaction "greener"?
A5: There are several strategies to enhance the environmental friendliness of the reaction:
-
Use of Water as a Solvent: Replacing hazardous organic solvents with water is a primary green chemistry approach.[4][7]
-
Solvent-Free Reactions: Performing the reaction without a solvent is an excellent way to reduce waste.[4]
-
Heterogeneous Catalysis: Employ a recyclable solid catalyst to minimize waste and simplify product purification.[4]
-
Benign Catalysts: Explore the use of non-toxic and readily available catalysts, such as ammonium salts or even agro-waste extracts.
Data Presentation
Table 1: Effect of Various Solvents on Knoevenagel Condensation of Benzaldehyde and Malononitrile Catalyzed by Hydrotalcite
| Solvent | Type | Conversion (%) | Selectivity (%) | Time | Reference |
| Toluene | Nonpolar | 61-99 | 100 | Hours | [6] |
| Diethyl Ether | Nonpolar | 61-99 | 100 | Hours | [6] |
| Methanol | Protic Polar | Poor | Poor | - | [6] |
| DMF | Aprotic Polar | 81-99 | 100 | 15 min | [6] |
| Acetonitrile | Aprotic Polar | 81-99 | 100 | 15 min | [6] |
| Water | Protic Polar | Variable | - | 20 min - 18 h | [4] |
Table 2: Optimization of Reaction Conditions for Benzaldehyde and Malononitrile Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IPP-1 | H₂O | Room Temp | 2 | 99 | [11] |
| IPP-1 | Ethanol | Room Temp | 2 | 87 | [11] |
| IPP-1 | Toluene | Room Temp | 2 | 45 | [11] |
| IPP-1 | CH₂Cl₂ | Room Temp | 2 | 10 | [11] |
| SeO₂/ZrO₂ | Water | Room Temp | 0.5 | 98 | |
| SeO₂/ZrO₂ | Acetonitrile | Room Temp | 2 | 92 | |
| SeO₂/ZrO₂ | Solvent-free | Room Temp | 0.75 | 96 | |
| Ag@TiO₂ | Ethanol | 65 | - | High | [13] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation in Aqueous Media [4]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile) (1 mmol).
-
Solvent and Catalyst Addition: Add water (e.g., 5 mL) and the chosen catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and air dry.
Protocol 2: General Procedure for Solvent-Free Knoevenagel Condensation [4][8]
-
Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., gallium chloride, catalytic amount).
-
Grinding: Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
Work-up: After the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel_condensation [chemeurope.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Monosodium Malonate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from monosodium malonate reactions, commonly known as malonic ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the purification of malonic ester synthesis products, offering step-by-step solutions to overcome these challenges.
Q1: My crude NMR/GC-MS shows a significant amount of unreacted starting material (e.g., diethyl malonate). What is the most straightforward removal method?
A1: The optimal method depends on the properties of your product. For thermally stable products with a boiling point significantly different from diethyl malonate (199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most effective and scalable method.[1] If your product is not volatile or is thermally sensitive, a basic aqueous wash followed by column chromatography is recommended.[1]
Q2: How does a basic aqueous wash remove unreacted diethyl malonate?
A2: The α-protons of diethyl malonate are weakly acidic (pKa ≈ 13), allowing for deprotonation by a mild base to form a water-soluble sodium salt.[1] This salt is then extracted into the aqueous phase, leaving your desired product in the organic layer.
Q3: What is the best base to use for the aqueous wash, and what precautions should I take?
A3: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is generally sufficient.[1] It is crucial to avoid strong bases like sodium hydroxide (NaOH) as they can hydrolyze your ester product.[1]
Q4: My product is also an ester. Will a basic wash hydrolyze it?
A4: There is a risk of hydrolysis. To minimize this:
-
Use a mild base like sodium bicarbonate.[1]
-
Keep the wash time brief (a few minutes).[1]
-
Perform the wash at a low temperature (e.g., in an ice bath).[1]
-
Immediately after the basic wash, wash with brine to remove any residual base.[1]
Q5: When is column chromatography the best option for purification?
A5: Column chromatography is ideal for:
-
Small-scale reactions.[1]
-
When the product and starting material have very similar boiling points.[1]
-
When other impurities are also present.[1]
-
Purification of thermally sensitive compounds.[1]
Q6: How do I choose the right stationary and mobile phases for column chromatography of malonic acid derivatives?
A6: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase.[2] If your compound is sensitive to the acidic nature of silica, neutral alumina or florisil can be used.[2] For highly polar derivatives, reversed-phase silica (C18) is a good alternative.[2] The mobile phase is typically a gradient of ethyl acetate in hexanes, or a ternary mixture such as hexanes/CH₂Cl₂/EtOAc.[1]
Q7: I have both mono- and di-alkylated products in my reaction mixture. How can I separate them?
A7: The separation of mono- and di-alkylated products can be challenging due to their similar polarities.
-
Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure can be effective.[3]
-
Column Chromatography: This is often the preferred method for separating closely related compounds. Careful selection of the mobile phase and a long column can improve separation.[3]
Q8: My product is a carboxylic acid obtained after hydrolysis and decarboxylation. How should I purify it?
A8: After the hydrolysis and decarboxylation steps, the resulting carboxylic acid can be purified by:
-
Extraction: The product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate.[4]
-
Distillation: If the carboxylic acid is volatile and thermally stable, it can be purified by distillation.[4]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent is an effective purification method.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can provide very pure product.[1] | - Requires the product to be thermally stable.- Ineffective if boiling points are close.[1] | Thermally stable products with boiling points differing from impurities by at least 20-30 °C.[1] |
| Basic Aqueous Wash | Conversion of acidic impurities (like diethyl malonate) to their water-soluble salts. | - Quick and simple procedure.- Removes acidic impurities.[1] | - Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash.[1] | Removing residual acidic starting materials when the product is not base-sensitive. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | - High resolution for complex mixtures.- Suitable for thermally sensitive compounds.- Applicable to a wide range of compounds.[1][2] | - Can be time-consuming and require large volumes of solvent.- Not easily scalable for large quantities. | Small-scale reactions, purification of thermally sensitive compounds, and separation of products with similar boiling points.[1] |
| Recrystallization | Purification of solids based on differences in solubility. | - Can yield very pure crystalline products.- Relatively inexpensive. | - Requires the product to be a solid.- Some product loss is inevitable. | Purification of solid products. |
Experimental Protocols
Protocol 1: Removal of Diethyl Malonate by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1] Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved gas (CO₂).
-
Separation: Allow the layers to separate and drain the aqueous (bottom) layer.[1]
-
Brine Wash: Wash the organic layer with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of diethyl malonate. Repeat the wash if necessary.[1]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., increasing percentages of ethyl acetate in hexanes) to determine the optimal mobile phase for separation.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed column.[2]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to elute the desired product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[2]
Protocol 3: Krapcho Decarboxylation and Work-up
The Krapcho decarboxylation is a reaction that removes one of the ester groups from a malonic ester derivative.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted malonic ester in dimethyl sulfoxide (DMSO). Add a salt such as sodium chloride or lithium chloride and a small amount of water.[5][6]
-
Heating: Heat the reaction mixture to a high temperature (often around 150 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine to remove DMSO and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Visualizations
Caption: Workflow of Malonic Ester Synthesis and Purification.
Caption: Decision Tree for Purification Method Selection.
References
Technical Support Center: Enhancing Conversion Rates in Malonate Ester Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide expert troubleshooting advice and frequently asked questions (FAQs) for improving conversion rates and overall success in reactions involving malonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in malonic ester alkylation?
Low conversion rates in malonic ester alkylations can typically be attributed to several key factors:
-
Inefficient Deprotonation: The reaction hinges on the complete formation of the malonate enolate. This can be hampered by a base that is not sufficiently strong, degradation of the base due to moisture, or using a substoichiometric amount of the base.[1]
-
Poor Nucleophilicity of the Enolate: The choice of solvent can significantly impact the reactivity of the enolate. Protic solvents can solvate the enolate, reducing its nucleophilicity.
-
Unsuitable Alkylating Agent: The alkylation step proceeds via an SN2 mechanism. Therefore, primary alkyl halides are ideal substrates. Secondary alkyl halides often lead to poor yields due to competing elimination reactions, and tertiary alkyl halides will almost exclusively result in elimination.[2]
-
Side Reactions: The most common side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent.[2]
Q2: How do I select the appropriate base for my reaction?
Choosing the right base is critical for a successful reaction. The base must be strong enough to deprotonate the malonic ester (pKa ≈ 13 in DMSO) but should not promote unwanted side reactions.
-
Alkoxide Bases: Sodium ethoxide (NaOEt) in ethanol is a very common and effective choice for the deprotonation of diethyl malonate. A key principle is to use an alkoxide base that matches the ester groups of the malonate (e.g., sodium methoxide for dimethyl malonate) to prevent transesterification.[2]
-
Stronger, Non-Nucleophilic Bases: For substrates that are less acidic or when trying to avoid the presence of alcohol, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used. NaH has the advantage of driving the deprotonation to completion as the only byproduct is hydrogen gas.
-
Milder Bases with Phase-Transfer Catalysis: In some cases, milder bases like potassium carbonate can be effective, particularly when used in conjunction with a phase-transfer catalyst (PTC) such as a crown ether or a quaternary ammonium salt. This can be a good strategy to suppress side reactions.
Q3: What is the impact of the solvent on the reaction?
The solvent plays a crucial role in the malonic ester synthesis by influencing the solubility of the reactants and the reactivity of the nucleophilic enolate.
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they are effective at dissolving both the malonate salt and the alkylating agent, and they do not hinder the nucleophilicity of the enolate.
-
Ethereal Solvents: Tetrahydrofuran (THF) is another common aprotic solvent that works well, especially when using a strong base like sodium hydride.
-
Protic Solvents: While alcohols like ethanol are often used as the solvent when an alkoxide base is employed, it is important to recognize that they can solvate the enolate and potentially reduce its reactivity compared to aprotic solvents.
Q4: How can I prevent the formation of dialkylated products?
The formation of a dialkylated product is a frequent issue that can significantly lower the yield of the desired mono-alkylated product.[2] Here are some strategies to minimize dialkylation:
-
Use an Excess of the Malonic Ester: Employing a slight excess (1.1 to 1.5 equivalents) of the malonic ester relative to the base and the alkylating agent increases the probability that the enolate formed is from the starting material rather than the mono-alkylated product.
-
Control Stoichiometry of the Base: Use only one equivalent of the base to favor the formation of the mono-enolate.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the chance of a second alkylation.
Troubleshooting Guide
Problem 1: My reaction is not proceeding to completion, and a significant amount of starting material remains.
-
Possible Cause: Incomplete deprotonation of the malonic ester.
-
Solution: Verify the quality and quantity of your base. Alkoxide bases can degrade upon exposure to atmospheric moisture. Use a fresh batch or titrate to determine its exact concentration. Ensure you are using at least one full equivalent of the base. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF.
-
-
Possible Cause: The alkylating agent is not reactive enough.
-
Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Also, ensure the alkyl halide is of high purity.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While room temperature is often sufficient, some less reactive alkylating agents may require gentle heating. Monitor the reaction by TLC or GC to determine the optimal temperature.
-
Problem 2: I am observing a significant amount of a byproduct that appears to be an alkene.
-
Possible Cause: You are using a secondary or tertiary alkyl halide, leading to E2 elimination.
-
Solution: The malonic ester enolate is a relatively bulky nucleophile and can act as a base, promoting elimination. Whenever possible, use primary alkyl halides. If a secondary alkyl group must be introduced, this reaction may not be the most suitable method, and alternative synthetic routes should be considered.
-
Problem 3: The decarboxylation of my substituted malonic acid requires very high temperatures and gives a low yield.
-
Possible Cause: The traditional thermal decarboxylation conditions are too harsh for your substrate.
-
Solution: There are milder methods for decarboxylation. The Krapcho decarboxylation, which involves heating the malonic ester in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride, is often a much more gentle and efficient method. Microwave-assisted decarboxylation, with or without a catalyst, can also significantly reduce reaction times and improve yields.[3][4]
-
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Benzene | Reflux (80) | 11-18 | 71 |
| Ammonium Bicarbonate | None | Heat | - | High |
| L-proline (10 mol%) | Ethanol | 80 | 18 | 94 |
| DBU/Water | Water | Room Temp | - | High |
Data compiled from multiple sources, specific conditions may vary.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate
This protocol describes a general procedure for the mono-alkylation of diethyl malonate using sodium ethoxide as the base.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and an addition funnel.
-
Base Preparation: In the flask, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.1 equivalents) dropwise from the addition funnel to the stirred solution.
-
Alkylation: After the addition of diethyl malonate is complete, add the primary alkyl halide (1.0 equivalent) dropwise.
-
Reaction: Once the addition of the alkyl halide is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
This protocol is an example of a Knoevenagel condensation to synthesize ethyl benzalmalonate.[5]
-
Apparatus Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine diethyl malonate (0.63 moles), commercial-grade benzaldehyde (approx. 72-76 g), piperidine (2-7 mL, the amount depends on the benzoic acid content of the benzaldehyde), and 200 mL of benzene.[5]
-
Reaction: Heat the mixture to a vigorous reflux in an oil bath at 130-140°C. Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 11-18 hours).[5]
-
Work-up: Cool the reaction mixture and add 100 mL of benzene. Wash the solution sequentially with two 100 mL portions of water, two 100 mL portions of 1 N hydrochloric acid, and one 100 mL portion of a saturated sodium bicarbonate solution.
-
Extraction: Combine all aqueous washes and back-extract with a single 50 mL portion of benzene. Add this benzene extract to the original organic layer.
-
Purification: Dry the combined organic solution with anhydrous sodium sulfate. Remove the benzene under reduced pressure. The residue is then purified by vacuum distillation to yield the colorless ethyl benzalmalonate product.[5]
Visualizations
Caption: Workflow of the Malonic Ester Synthesis.
Caption: Troubleshooting Logic for Dialkylation.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Monosodium Malonate Solution Stability
Welcome to the technical support center for monosodium malonate. This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability of this compound solutions for experimental use. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in high-purity water (e.g., Milli-Q® or equivalent). Gently agitate the solution until the powder is completely dissolved. For long-term storage, it is recommended to filter-sterilize the solution using a 0.22 µm filter to prevent microbial growth.
Q2: What are the recommended storage conditions for a this compound solution?
A2: For short-term use (a few days), solutions can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of this compound degradation in a solution?
A3: The primary degradation product of this compound, sodium acetate, is colorless and soluble. Therefore, visual inspection may not be sufficient to detect degradation. A significant change in the pH of an unbuffered solution can be an indicator of decarboxylation. For critical applications, chemical analysis is recommended to assess purity.
Q4: Is this compound stable in common biological buffers like PBS and Tris?
A4: this compound can be used in common biological buffers. However, the stability will be influenced by the pH and temperature of the buffered solution. It is crucial to consider that the rate of decarboxylation is pH-dependent. For long-term experiments, it is recommended to prepare fresh solutions or validate the stability under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected shift in the pH of my cell culture media after adding this compound. | The this compound solution may have degraded, leading to the formation of acetate and a change in pH. | Prepare a fresh solution of this compound. Verify the pH of the stock solution before adding it to your media. Consider using a buffered solution of this compound. |
| Variability in experimental results using the same batch of this compound solution. | The solution may be degrading over time, leading to inconsistent concentrations of the active compound. | Aliquot stock solutions and store them at -20°C or below. Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles or prolonged storage at higher temperatures. |
| Precipitate observed in the this compound solution upon thawing. | This could be due to concentration effects during freezing or potential interaction with contaminants. | Allow the solution to come to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, it is recommended to discard the solution and prepare a new one. |
Quantitative Stability Data
The primary degradation pathway for this compound in solution is decarboxylation to form acetate and carbon dioxide. The rate of this reaction is dependent on pH and temperature.
Table 1: Rate Constants for Decarboxylation of Malonate Species at 25°C
| Species | pH Range | Rate Constant (s⁻¹) |
| Malonic Acid (H₂A) | < 2 | Faster than monoanion |
| This compound (HA⁻) | ~3 - 6 | ~1.5 x 10⁻⁹ |
| Malonate Dianion (A²⁻) | > 6 | Slower than monoanion |
Data extrapolated from high-temperature studies. The rate of decarboxylation is significantly slower at ambient temperatures.
Table 2: Arrhenius Parameters for the Decarboxylation of this compound (Malonate Monoanion)
| Parameter | Value |
| Activation Energy (Ea) | 120 ± 2 kJ/mol |
| Pre-exponential Factor (ln A, s⁻¹) | 29.4 ± 0.1 |
These parameters can be used to estimate the rate constant at different temperatures using the Arrhenius equation: k = A * e^(-Ea/RT)).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Materials:
- This compound
- High-purity water
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with UV detector
- pH meter
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Prepare an aqueous solution of this compound (1 mg/mL). Incubate at 60°C for 48 hours.
- Photodegradation: Prepare an aqueous solution of this compound (1 mg/mL). Expose to a photostability chamber (ICH Q1B option 2) for an appropriate duration.
- Analysis: Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described below.
Protocol 2: HPLC Method for Analysis of this compound and Acetate
This method allows for the separation and quantification of this compound and its primary degradation product, sodium acetate.
1. HPLC System and Conditions:
- Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 100% A
- 5-15 min: Linear gradient to 90% A, 10% B
- 15-20 min: 90% A, 10% B
- 20-22 min: Linear gradient to 100% A
- 22-30 min: 100% A (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector Wavelength: 210 nm
- Column Temperature: 30°C
2. Sample Preparation:
- Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase A.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the prepared sample onto the HPLC system.
- Identify and quantify the peaks corresponding to this compound and acetate by comparing their retention times and peak areas with those of known standards.
Visualizations
Caption: Decarboxylation pathway of this compound.
Caption: Workflow for a forced degradation study.
Catalyst Selection for Knoevenagel Condensation with Malonates: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of malonates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Knoevenagel condensation with malonates, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with a malonate ester is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine or pyridine are commonly used.[1] Using a strong base can lead to the self-condensation of the aldehyde or ketone.[1][2]
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it has not degraded. Consider alternative catalysts. For instance, L-proline has been used effectively at room temperature.[3] Heterogeneous catalysts or immobilized catalysts, such as immobilized gelatine, can also be highly effective and simplify purification.[4]
-
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial for deprotonation by a weak base.[1] Diethyl malonate has a pKa of about 13.3.[5] While sufficiently acidic for many conditions, its deprotonation can be inefficient with very weak bases or under certain conditions.
-
Solution: Ensure the chosen base is strong enough to deprotonate the malonate but not so strong as to cause side reactions. The combination of piperidine and acetic acid is a classic example that works well.[6]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.[7] The removal of water, a byproduct of the condensation, is also important as it can shift the equilibrium to favor product formation.[8]
-
Solution: If the reaction is slow, consider increasing the temperature.[1] Solvents like ethanol, DMSO, or toluene (with a Dean-Stark trap to remove water) are commonly used.[4][6] Ensure adequate reaction time by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6] The addition of molecular sieves can also help remove water.[8]
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound (an aldol reaction) and the Michael addition of a second molecule of the malonate to the α,β-unsaturated product.[1]
-
Self-Condensation of the Carbonyl Compound: This is more likely to occur with enolizable aldehydes or ketones, especially in the presence of a base that is too strong.[1]
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can be attacked by another enolate from the malonate.
-
Solution: Use stoichiometric amounts of the malonate and the carbonyl compound. Using a large excess of the malonate can favor the Michael addition. Optimizing the catalyst and reaction conditions can also help to favor the desired condensation over the subsequent Michael addition.
-
Below is a diagram illustrating the main reaction pathway versus common side reactions.
Caption: The main reaction pathway of the Knoevenagel condensation versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation with malonates?
A: A wide variety of catalysts can be used, and the optimal choice depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability. Catalysts are generally basic in nature.[4] Common categories include:
-
Secondary Amines: Piperidine and diethylamine are classic catalysts, often used with a carboxylic acid co-catalyst like acetic acid.[6][9]
-
Ammonium Salts: Ammonium bicarbonate is a greener and effective alternative.[7]
-
Organocatalysts: Amino acids like L-proline can catalyze the reaction, often under mild conditions.[3][6]
-
Heterogeneous Catalysts: These have the advantage of easy separation. Examples include immobilized gelatine, clays, and hydrotalcites.[3][4][10]
The following table summarizes the performance of various catalysts for the condensation of aldehydes with diethyl malonate under different conditions.
| Catalyst System | Aldehyde | Solvent | Temperature | Time | Yield (%) | Reference |
| Immobilized Gelatine | Isovaleraldehyde | DMSO | Room Temp. | Overnight | 85-89 | [4][6] |
| Immobilized Gelatine | Benzaldehyde | DMSO | Room Temp. | Overnight | 85-89 | [4] |
| L-proline (0.1 eq) | Salicylaldehyde | Ethanol | 80 °C | 18-24 h | Not specified | [6] |
| Piperidine/Acetic Acid | Aromatic Aldehyde | Toluene | Reflux | 2-6 h | Not specified | [6] |
| Ammonium Bicarbonate | Furfural | None | 90 °C | Not specified | Not specified | [7] |
Q2: What is the general mechanism for the Knoevenagel condensation?
A: The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A weak base deprotonates the active methylene compound (the malonate) to form a resonance-stabilized enolate.[6]
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.[6]
-
Dehydration: The alkoxide is protonated, and a subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product.[6]
The following diagram illustrates the general mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Malonic Ester Synthesis Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of malonic ester synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in a typical malonic ester synthesis work-up?
A1: The work-up for a malonic ester synthesis typically involves three main stages following the alkylation of the malonic ester:
-
Hydrolysis (Saponification): The alkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid. This is usually achieved by heating with a strong base like sodium hydroxide (saponification), followed by acidification, or by direct heating with a strong acid.[1][2]
-
Decarboxylation: The resulting substituted malonic acid is heated, often in the presence of acid, to induce decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the desired substituted carboxylic acid.[3][4]
-
Purification: The final product is isolated and purified from the reaction mixture. Common purification techniques include extraction, washing, drying, and recrystallization or distillation.[1][5]
Q2: How can I monitor the progress of the hydrolysis step?
A2: The progress of the hydrolysis can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting alkylated malonic ester. The reaction is considered complete when the spot corresponding to the starting material has disappeared. The dicarboxylic acid product is typically more polar and will have a lower Rf value than the starting ester.
Q3: What are the visual cues for complete decarboxylation?
A3: Complete decarboxylation is indicated by the cessation of carbon dioxide gas evolution.[1] This can be observed as the bubbling in the reaction mixture stops.
Q4: What is the purpose of washing the organic layer with a sodium bicarbonate solution?
A4: Washing the organic layer with a saturated sodium bicarbonate solution is a crucial step to neutralize any remaining acidic components from the reaction mixture, such as unreacted acid catalysts or the dicarboxylic acid intermediate. This is particularly important for isolating a neutral product or before solvent removal to prevent acid-catalyzed decomposition of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature.- Inadequate amount of base or acid. | - Prolong the reflux time and/or increase the temperature.- Add additional base or acid and continue heating.- Monitor the reaction progress by TLC until the starting ester is fully consumed. |
| Incomplete Decarboxylation | - Insufficient heating time or temperature. | - Continue heating the reaction mixture until CO2 evolution ceases.[1]- Ensure the temperature is high enough to induce decarboxylation (typically reflux in acidic conditions). |
| Formation of a Stable Emulsion During Extraction | - Presence of surfactant-like byproducts or high concentration of salts. | - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[6][7]- If the emulsion persists, filter the mixture through a pad of Celite®.[6]- Gentle swirling of the separatory funnel instead of vigorous shaking can help prevent emulsion formation.[7] |
| Low Yield of Final Product | - Incomplete reaction (hydrolysis or decarboxylation).- Product loss during extraction or purification.- Significant formation of dialkylated byproduct.[8] | - Ensure each step goes to completion by monitoring the reaction.- Minimize transfers and use appropriate solvent volumes during extraction and washing.- To minimize dialkylation, use a larger excess of the malonic ester relative to the alkylating agent.[9] |
| Difficulty in Purifying the Final Carboxylic Acid | - Presence of unreacted starting materials or byproducts with similar solubility. | - For solid products, recrystallization from a suitable solvent system can be effective. The choice of solvent will depend on the specific properties of the product.- For liquid products, distillation under reduced pressure is a common purification method.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Carboxylic Acid via Malonic Ester Synthesis[1]
This protocol describes the synthesis of a substituted carboxylic acid starting from dimethyl malonate.
1. Deprotonation and Alkylation:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium (1.0 mol) in anhydrous methanol (250 mL) to prepare sodium methoxide.
-
Add dimethyl malonate (0.5 mol) dropwise to the sodium methoxide solution.
-
Following the addition of dimethyl malonate, add the desired alkyl halide (e.g., 1-bromobutane, 1.0 mol) dropwise. The reaction is exothermic and may begin to reflux.
-
Maintain a gentle reflux for 2-3 hours after the addition is complete.
2. Work-up and Isolation of Alkylated Ester:
-
After cooling to room temperature, pour the reaction mixture into water (500 mL).
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether (100 mL portions).
-
Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
3. Hydrolysis:
-
Place the crude alkylated malonic ester in a round-bottom flask.
-
Add a solution of sodium hydroxide (80 g) in water (400 mL).
-
Reflux the mixture for 4 hours, or until the ester layer disappears.
4. Acidification and Decarboxylation:
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).
-
Heat the acidified mixture to reflux. The evolution of carbon dioxide will be observed. Continue heating until gas evolution ceases.
5. Product Isolation and Purification:
-
After cooling, the product may crystallize out. If so, collect the crystals by vacuum filtration.
-
If the product is an oil, extract the aqueous mixture with diethyl ether.
-
Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude carboxylic acid.
-
The final product can be further purified by recrystallization or distillation.
Quantitative Data
The following table summarizes typical yields for the malonic ester synthesis with various primary alkyl halides. Yields can vary based on specific reaction conditions.[9]
| Alkyl Halide (R-X) | Product (R-CH₂COOH) | Typical Yield (%) |
| Methyl Bromide | Propanoic Acid | 97 (alkylation step) |
| Ethyl Bromide | Butanoic Acid | 80-90 |
| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85 |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the sequential steps of a malonic ester synthesis work-up.
Troubleshooting Logic for Emulsion Formation
Caption: A decision tree for resolving emulsion formation during the extraction process.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Decarboxylation Step of Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the decarboxylation step of malonic ester synthesis.
Overview
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[1] The process involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.[2][3] While seemingly straightforward, the decarboxylation step can present several challenges that may affect the yield and purity of the desired carboxylic acid.
This guide focuses on identifying and resolving issues specifically related to the hydrolysis and decarboxylation stages of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the decarboxylation step in malonic ester synthesis?
A1: The decarboxylation step is crucial for removing one of the carboxyl groups from the hydrolyzed malonic acid derivative, which is a β-dicarboxylic acid.[4] This process, typically facilitated by heat, results in the formation of a substituted acetic acid and carbon dioxide.[5][6]
Q2: What are the typical conditions for decarboxylation?
A2: Decarboxylation is generally achieved by heating the substituted malonic acid.[5] This is often done in the same pot following acidic hydrolysis of the dialkylated malonic ester.[7][8] The temperature required can vary depending on the substrate, but heating is a key factor.
Q3: Can hydrolysis and decarboxylation be performed in a single step?
A3: Yes, a one-pot procedure for hydrolysis and decarboxylation is common and efficient.[9] This is typically achieved by heating the substituted malonic ester in the presence of an aqueous acid, such as hydrochloric acid.[7][9]
Q4: Why is my decarboxylation reaction not proceeding to completion?
A4: Incomplete decarboxylation can be due to insufficient heating (temperature or duration) or the presence of substituents that sterically hinder the formation of the required cyclic transition state for decarboxylation.[10]
Q5: I am observing significant side product formation. What could be the cause?
A5: Side product formation can arise from several issues, including polymerization of the starting material or product, especially with certain substrates.[10] Undesirable side reactions can also occur if the reaction temperature is too high or if reactive functional groups are present in the substrate.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the decarboxylation of your substituted malonic ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carboxylic Acid | 1. Incomplete Hydrolysis (Saponification): The ester groups were not fully converted to carboxylic acids, preventing decarboxylation. 2. Insufficient Heating: The temperature was too low, or the reaction time was too short for decarboxylation to occur.[5] 3. Steric Hindrance: Bulky substituents on the α-carbon may inhibit the formation of the necessary six-membered cyclic transition state for decarboxylation.[10] | 1. Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm complete saponification by TLC or another appropriate analytical method. If using basic hydrolysis, ensure the subsequent acidification step is complete. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress to find the optimal conditions. For dialkylated malonic acids, temperatures above 150 °C may be required.[10] 3. Consider Alternative Methods: For sterically hindered substrates, explore alternative decarboxylation methods such as the Krapcho decarboxylation.[9] |
| Formation of Polymeric Byproducts | 1. Reactive Substrate: The starting material or the product contains functional groups prone to polymerization under the reaction conditions.[10] | 1. Modify Reaction Conditions: Lower the reaction temperature and consider using a solvent to minimize intermolecular reactions. 2. Protect Reactive Groups: If possible, protect any functional groups that might interfere with the decarboxylation before proceeding. |
| Product Degradation | 1. Excessive Heat: The desired carboxylic acid product may be thermally unstable at the temperatures used for decarboxylation.[10] | 1. Lower Reaction Temperature: Use the minimum temperature necessary for decarboxylation. 2. Use a High-Boiling Point Solvent: Performing the reaction in a suitable high-boiling solvent can allow for more precise temperature control. |
| Inconsistent Results | 1. Variable Starting Material Quality: Impurities in the malonic ester or alkyl halide can interfere with the reaction. 2. Inconsistent Heating: Uneven heating of the reaction mixture can lead to localized overheating or incomplete reaction. | 1. Purify Starting Materials: Ensure the purity of all reagents before use. 2. Improve Heating Method: Use an oil bath or a heating mantle with a stirrer to ensure uniform temperature distribution throughout the reaction mixture. |
Experimental Protocols
Standard Protocol for Acid-Catalyzed Hydrolysis and Decarboxylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrolysis:
-
To the substituted diethyl malonate, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
-
Decarboxylation:
-
Continue heating the reaction mixture at reflux. The evolution of carbon dioxide gas should be observed.
-
Maintain the reflux until gas evolution ceases, indicating the completion of the decarboxylation.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or chromatography as needed.
-
Visualizing the Process
Workflow for Malonic Ester Synthesis and Decarboxylation
Caption: Workflow of Malonic Ester Synthesis and Decarboxylation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Decision Tree for Low Decarboxylation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. aklectures.com [aklectures.com]
- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Monosodium Malonate and Diethyl Malonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a critical determinant in the success of chemical synthesis. This guide offers an objective comparison of two malonic acid derivatives, monosodium malonate and diethyl malonate, evaluating their respective performance and applications in synthetic chemistry. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic endeavors.
Introduction to this compound and Diethyl Malonate
Both this compound and diethyl malonate are valuable C3 synthons in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. Their reactivity is centered around the nucleophilic character of the central methylene carbon, activated by two adjacent carbonyl groups.
Diethyl malonate is a widely used, commercially available liquid ester. It is a cornerstone reagent in the malonic ester synthesis , a classic method for the preparation of substituted carboxylic acids.[1][2][3][4] It is also a common substrate in other important reactions such as the Knoevenagel and Claisen condensations.[5][6][7]
This compound , the monosodium salt of malonic acid, is a solid that can be used as a source of the malonate monoanion.[8] While its application in synthesis is less documented than that of diethyl malonate, it presents an alternative approach by providing a pre-formed nucleophile, potentially simplifying reaction conditions.
Comparison of Physical and Chemical Properties
A fundamental understanding of the properties of each reagent is essential for designing and executing experiments.
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C₃H₃NaO₄ | C₇H₁₂O₄ |
| Molecular Weight | 126.04 g/mol | 160.17 g/mol |
| Physical State | Solid | Colorless liquid |
| pKa of Methylene Protons | Not directly applicable (anion) | ~13 (in DMSO) |
| Solubility | Soluble in water | Negligible in water, soluble in organic solvents |
| Key Reactive Species | Malonate monoanion | Enolate (generated in situ) |
Performance in Synthesis: A Comparative Analysis
The primary difference in the synthetic application of this compound and diethyl malonate lies in the generation of the nucleophilic species. Diethyl malonate requires a base to deprotonate the acidic α-hydrogen, forming an enolate in situ.[2][9] In contrast, this compound provides the malonate anion directly.
Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for converting alkyl halides into carboxylic acids with two additional carbons.[2][10]
Using Diethyl Malonate:
The traditional malonic ester synthesis involves three key steps:
-
Enolate Formation: A base, typically sodium ethoxide in ethanol, is used to deprotonate the diethyl malonate.[7][11]
-
Alkylation: The resulting enolate acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction.[2][12]
-
Hydrolysis and Decarboxylation: The substituted diethyl malonate is then hydrolyzed to the corresponding dicarboxylic acid, which readily decarboxylates upon heating to yield the final carboxylic acid.[1][3]
A major drawback of this method is the potential for dialkylation, which can lead to product separation difficulties and lower yields of the mono-alkylated product.[1]
Conceptual Use of this compound:
Theoretically, this compound could be used directly as the nucleophile in the alkylation step, bypassing the need for a separate deprotonation step. This could potentially offer a milder reaction pathway. However, the reactivity of the malonate monoanion as a nucleophile in this context is not as extensively documented. Decarboxylation of the resulting monoalkylated malonic acid would still be required to obtain the final product.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product.[5][6]
Using Diethyl Malonate:
Diethyl malonate is a common substrate in the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base catalyst, such as piperidine or pyridine.[5][13]
Using Malonic Acid (related to this compound):
The Doebner modification of the Knoevenagel condensation utilizes malonic acid (from which this compound is derived) and pyridine as the solvent.[5] In this variation, the condensation is accompanied by decarboxylation.[5][14]
Experimental Data
Quantitative data for direct comparison is limited. However, yields for specific reactions using diethyl malonate are well-documented.
| Reaction | Substrates | Product | Yield | Reference |
| Malonic Ester Synthesis | Diethyl malonate, Methyl bromide | Ethyl methylmalonate | 79-83% | [15] |
| Knoevenagel Condensation | Diethyl malonate, Various aldehydes | α,β-unsaturated esters | 85-89% | [13] |
Experimental Protocols
Malonic Ester Synthesis of Ethyl Methylmalonate from Diethyl Malonate
Materials:
-
Sodium (46 g, 2 gram atoms)
-
Absolute ethyl alcohol (1 L)
-
Diethyl malonate (320 g, 2 moles)
-
Methyl bromide (200 g, 2.1 moles)
-
Glacial acetic acid
-
Water
-
Calcium chloride
Procedure:
-
Prepare a solution of sodium ethoxide by adding sodium to absolute ethyl alcohol in a three-necked flask equipped with a stirrer and reflux condenser.
-
Once all the sodium has dissolved, add diethyl malonate to the solution.
-
Bubble methyl bromide into the stirred solution over approximately four hours. The reaction is exothermic.
-
After the addition is complete, boil the solution for an additional 30 minutes.
-
Neutralize the solution with glacial acetic acid and cool.
-
Filter the sodium bromide precipitate.
-
Remove the alcohol by distillation.
-
Wash the remaining ester with water, then with dilute acid, and dry with calcium chloride.
-
Distill the product in vacuo. The fraction boiling at 96°C/16 mm is collected.[15]
Expected Yield: 275–290 g (79–83%).[15]
Knoevenagel Condensation of an Aldehyde with Diethyl Malonate
Materials:
-
Aldehyde (25 mmol)
-
Diethyl malonate (30 mmol)
-
Immobilized Gelatine catalyst
-
DMSO (solvent)
-
Hexane
-
Candida Antarctica lipase B (CALB)
Procedure:
-
To a solution of diethyl malonate in DMSO, add the immobilized gelatine catalyst and the aldehyde.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete (monitored by TLC), extract the product with hexane.
-
Treat the hexane extract with CALB to hydrolyze any unreacted diethyl malonate.
-
Wash and dry the organic layer to obtain the purified product.[13]
Expected Yield: 85-89%.[13]
Visualizing the Synthetic Pathways
Malonic Ester Synthesis Workflow
Caption: Workflow of the Malonic Ester Synthesis.
Logical Comparison of Reagent Use
Caption: Comparison of synthetic pathways.
Conclusion
Diethyl malonate is a well-established and versatile reagent for the synthesis of carboxylic acids and other compounds through reactions like the malonic ester synthesis and Knoevenagel condensation. Its reactivity and the procedures for its use are extensively documented.
This compound, while less explored in the context of C-C bond formation, offers a conceptually simpler pathway by providing a pre-formed malonate anion, thereby eliminating the need for a strong base for deprotonation. This could potentially lead to milder reaction conditions and avoid side reactions associated with the base. However, there is a clear need for more research to establish the practical utility and efficiency of this compound as a direct nucleophile in comparison to the in situ generated enolate from diethyl malonate.
For researchers, the choice between these two reagents will depend on the specific requirements of their synthesis. Diethyl malonate remains the reliable and well-understood choice for established procedures. This compound, on the other hand, represents an area for potential methodological development, offering the possibility of more streamlined and potentially milder synthetic routes.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Show how you would use the malonic ester synthesis to make the fo... | Study Prep in Pearson+ [pearson.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Monosodium Malonate as a Succinate Dehydrogenase Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monosodium malonate's performance as a succinate dehydrogenase (SDH) inhibitor against other known inhibitors. The information is supported by experimental data from peer-reviewed literature to assist in the evaluation and validation of this compound for research and drug development purposes.
Mechanism of Action
Succinate dehydrogenase is a critical enzyme complex (Complex II) in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. This compound is a well-established competitive inhibitor of SDH.[1] Due to its structural similarity to the natural substrate, succinate, malonate binds to the active site of the enzyme, thereby blocking the conversion of succinate to fumarate and inhibiting the downstream processes of cellular respiration and energy production.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of various SDH inhibitors under identical experimental conditions are limited in scientific literature. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected SDH inhibitors as reported in various studies. It is important to note that variations in experimental systems, such as the source of the enzyme (e.g., bovine heart mitochondria, rat brain mitochondria) and assay conditions, can influence the observed IC50 values. Therefore, a direct comparison of absolute values across different studies should be approached with caution.
| Inhibitor | IC50 Value | Enzyme Source/System | Reference |
| This compound | ~40 µM | Submitochondrial particles | [2] |
| 96 ± 1.3 μM | Coupled enzyme assay | [3] | |
| Atpenin A5 | 2.4 ± 1.2 nM | Coupled enzyme assay | [3] |
| 3.6-10 nM | Bovine heart mitochondria | [4] | |
| 3-Nitropropionic Acid (3-NPA) | Irreversible inhibitor | Not applicable | [5] |
| Carboxin | 1.1 µM | Bovine heart mitochondria | [4] |
| Boscalid | EC50: 0.018 - 0.064 µg/ml | Didymella bryoniae (fungus) | [6] |
Note: EC50 (Effective Concentration 50) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is often used in the context of whole-organism or cellular responses, such as in fungicide efficacy studies.
Experimental Protocols
A robust and widely used method for determining SDH activity and inhibition is the spectrophotometric coupled enzyme assay. This method offers a continuous and quantitative measurement of fumarate production.
Spectrophotometric Coupled Enzyme Assay for Succinate Dehydrogenase Activity
Principle:
This assay measures the production of fumarate by SDH in a coupled reaction. The fumarate produced is converted to malate by fumarate hydratase. Subsequently, malate is oxidized to pyruvate by oxaloacetate decarboxylating malic dehydrogenase, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Succinate
-
Fumarate hydratase (FumC)
-
Oxaloacetate decarboxylating malic dehydrogenase (MaeB)
-
NADP+
-
Assay Buffer (e.g., 10 mM Tris-SO4, pH 7.4, 250 mM sucrose, 2 mM MgSO4, 1 mM K2SO4)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Inhibitor stock solutions (e.g., this compound, atpenin A5)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADP+, fumarate hydratase, and oxaloacetate decarboxylating malic dehydrogenase.
-
Sample and Inhibitor Addition: Add the mitochondrial preparation to the wells of a microplate. For inhibitor studies, add varying concentrations of the inhibitor to the respective wells. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding succinate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 32°C) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH production from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Competitive inhibition of Succinate Dehydrogenase by this compound.
Caption: Experimental workflow for assessing Succinate Dehydrogenase inhibitors.
Caption: Structural comparison of Succinate and this compound.
References
- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]
- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Monosodium Malonate vs. Malonic Acid in the Doebner Modification
For researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated carboxylic acids, the Doebner modification of the Knoevenagel condensation is a powerful and frequently employed method. A key reagent in this reaction is the source of the active methylene group, typically malonic acid. This guide provides an objective comparison between the use of monosodium malonate and malonic acid in the Doebner modification, supported by available experimental data and detailed protocols.
The Doebner modification is a variation of the Knoevenagel condensation where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a weak base, followed by decarboxylation.[1] The use of pyridine as both the solvent and a basic catalyst is characteristic of this modification, which facilitates the condensation and subsequent decarboxylation when a carboxylic acid group is present on the active methylene compound.[2][3]
Performance Comparison: A Tale of Two Reactants
While both this compound and malonic acid can theoretically serve as the nucleophile in the Doebner modification, the scientific literature overwhelmingly favors the use of malonic acid. Direct, quantitative comparisons of reaction yields and times between these two starting materials under identical Doebner conditions are not readily found in published studies. However, a comparative analysis can be drawn based on the reaction mechanism and general chemical principles.
Malonic acid is the standard and well-established reagent for this transformation.[4][5] The pyridine solvent is sufficiently basic to deprotonate one of the carboxylic acid groups of malonic acid in situ, forming the reactive enolate. This approach simplifies the experimental setup as it does not require the prior preparation and isolation of a malonate salt.
The use of this compound would, in principle, offer a pre-formed carboxylate, potentially leading to a faster initial deprotonation of the active methylene group. However, the solubility of this salt in the reaction medium, which typically consists of the aldehyde and pyridine, could be a limiting factor. Furthermore, the presence of the sodium cation might influence the reaction pathway or lead to the formation of undesired side products, although this is speculative without direct experimental evidence. The established success and high yields achieved with malonic acid suggest that its solubility and reactivity in pyridine are optimal for the Doebner modification.
Quantitative Data for the Doebner Modification using Malonic Acid
The following table summarizes representative yields for the synthesis of various cinnamic acids using malonic acid in the Doebner modification.
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | trans-Cinnamic acid | 90 | [5] |
| p-Nitrobenzaldehyde | p-Nitrocinnamic acid | High | [5] |
| m-Nitrobenzaldehyde | m-Nitrocinnamic acid | High | [5] |
| p-Methoxybenzaldehyde | p-Methoxycinnamic acid | High | [5] |
| 3,4-Dinitrobenzaldehyde | 3,4-Dinitrocinnamic acid | High | [5] |
| Vanillin | Ferulic acid | 60-80 | [5] |
| 3-Nitrobenzaldehyde | 3-Nitrocinnamic acid | Variable | [6] |
Experimental Protocols
Synthesis of trans-Cinnamic Acid via the Doebner Modification
This protocol is adapted from the one-step synthesis of cinnamic acids using malonic acid as described in the Journal of Chemical Education.[5]
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude trans-cinnamic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure trans-cinnamic acid.
-
Dry the purified product and determine the yield and melting point.
Reaction Mechanism and Workflow
The mechanism of the Doebner modification involves several key steps, starting with the formation of a nucleophilic enolate from malonic acid, followed by condensation with the aldehyde and subsequent decarboxylation.
The general experimental workflow for synthesizing α,β-unsaturated carboxylic acids via the Doebner modification is outlined below.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
A Comparative Guide to Analytical Methods for the Quantification of Monosodium Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of monosodium malonate. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of experimental data in research, drug development, and quality control. This document details the experimental protocols and performance data of several common analytical methods, offering a valuable resource for selecting the most suitable approach for specific research needs.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods applicable to the quantification of this compound. The data presented is a synthesis of information from studies on malonic acid and its derivatives.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity with UV detection. | 0.2 - 20 µg/mL[1] | ~0.05 µg/mL | ~0.15 µg/mL | Robust, widely available, good for routine analysis.[2] | Moderate sensitivity, may require derivatization for enhanced detection. |
| Ion Chromatography (IC) | Separation of ions based on ion-exchange principles with conductivity detection. | 75 ppb - 2.5 ppm[3] | 2.0 - 27.4 ppb[3] | Not explicitly stated, typically 3x LOD | High selectivity for ionic analytes, suitable for complex matrices.[4] | Can be susceptible to matrix interference. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Not explicitly stated | 0.2 µmol/L[5] | Not explicitly stated, typically 3x LOD | High separation efficiency, low sample and reagent consumption.[6] | Can have lower concentration sensitivity compared to other methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Requires derivatization. | 21 - 840 ng[7] | 0.25 ng/mL[8] | Not explicitly stated, typically 3x LOD | High sensitivity and selectivity, provides structural information.[7] | Requires derivatization, which adds complexity and potential for error. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly selective and sensitive mass detection. | Not explicitly stated | 4.8 fmol[9] | Not explicitly stated, typically 3x LOD | Very high sensitivity and specificity, ideal for complex biological matrices.[9] | High instrument cost and complexity. |
| Spectrophotometry | Colorimetric reaction with a chromogenic agent. | 5 - 35 µg/mL | Not explicitly stated | Not explicitly stated | Simple, cost-effective, suitable for high-throughput screening. | Lower specificity, susceptible to interference from other compounds. |
| Titrimetry | Neutralization reaction with a standardized base using an indicator. | Not typically defined by a linear range. | Not applicable | Not applicable | Simple, low cost, no specialized equipment required. | Low sensitivity and specificity, not suitable for trace analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for malonic acid and related compounds and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical formulations and aqueous solutions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards by serial dilution.
Ion Chromatography (IC) with Conductivity Detection
This method is well-suited for the analysis of this compound in samples containing other ionic species.
-
Instrumentation: An ion chromatograph with a suppressed conductivity detector.
-
Column: A suitable anion-exchange column (e.g., Metrosep A Supp 1).[4]
-
Eluent: An aqueous solution of sodium carbonate and sodium bicarbonate.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Suppressor: Anion suppressor module.
-
Sample Preparation: Dilute the sample in deionized water and filter through a 0.45 µm IC-certified syringe filter.
-
Standard Preparation: Prepare a stock solution of this compound in deionized water and prepare working standards by dilution.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is suitable for the analysis of small organic acids.
-
Instrumentation: A capillary electrophoresis system with a UV or conductivity detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 25 mM borax buffer, pH 9.3, containing a suitable additive like 5 mM tetradecyltrimethylammonium bromide to control electroosmotic flow.[5]
-
Applied Voltage: -4 kV.[5]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 260 nm or conductivity detection.[5]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
-
Standard Preparation: Prepare standards in the same buffer as the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
This highly sensitive method requires derivatization to make the non-volatile this compound amenable to GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid groups is a common approach. For example, react the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an esterification agent like methanol with an acid catalyst.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program, for example, starting at 60°C and ramping to 280°C.[7]
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.[7]
-
Sample Preparation: The sample must be dried and then subjected to the derivatization reaction. The resulting derivative is then dissolved in a suitable organic solvent for injection.
-
Standard Preparation: Derivatize a series of known concentrations of this compound in the same manner as the samples.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
References
- 1. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asdlib.org [asdlib.org]
- 4. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of methyl malondialdehyde as internal standard for malondialdehyde detection by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and validation of a quantitative capillary electrophoresis sodium dodecyl sulfate method for quality control and stability monitoring of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different bases in malonic ester synthesis
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile method for the synthesis of substituted carboxylic acids. A critical factor in the success of this reaction is the choice of base used for the deprotonation of the malonic ester. This guide offers an objective comparison of commonly used bases, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate base for a given synthetic challenge.
Comparison of Common Bases
The selection of a base for malonic ester synthesis is a balance between reactivity, cost, safety, and compatibility with the substrate and reaction conditions. The most frequently employed bases are sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃). Each possesses distinct advantages and disadvantages.
| Base | Typical Solvent | Relative Basicity | Key Advantages | Key Disadvantages | Typical Yields (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Readily available, inexpensive, effective for a wide range of alkyl halides.[1] | Can promote transesterification if the ester and alkoxide do not match. May lead to dialkylation. | 70-90 |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | Non-nucleophilic, avoids transesterification. Drives the enolate formation to completion. | Flammable solid, requires anhydrous conditions and careful handling. | 80-95 |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Weak | Milder, less expensive, and safer to handle than NaH and NaOEt. | Slower reaction rates, often requires a phase-transfer catalyst (PTC) for efficient reaction.[2][3] | 60-85 (with PTC) |
Experimental Protocols
The following protocols detail the alkylation of diethyl malonate with n-butyl bromide, a representative example of the malonic ester synthesis, using each of the three bases.
Protocol 1: Alkylation using Sodium Ethoxide
This protocol is a classic and widely used method for the mono-alkylation of diethyl malonate.[4]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield the crude product.
-
Purification: The crude diethyl n-butylmalonate can be purified by vacuum distillation.
Expected Yield: 80-90%[5]
Protocol 2: Alkylation using Sodium Hydride
This method is advantageous when transesterification is a concern or when a stronger base is required.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl malonate
-
n-Butyl bromide
-
Round-bottom flask
-
Dropping funnel
-
Stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous THF or DMF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C and add diethyl malonate (1 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Alkylation: Add n-butyl bromide (1 equivalent) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Expected Yield: Higher than with sodium ethoxide, typically in the range of 85-95%.
Protocol 3: Alkylation using Potassium Carbonate with Phase-Transfer Catalysis
This protocol offers a milder and safer alternative, particularly suitable for large-scale synthesis.[6]
Materials:
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl malonate
-
n-Butyl bromide
-
Toluene or DMF
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or 18-crown-6)
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure:
-
Preparation: To a round-bottom flask, add anhydrous potassium carbonate (2 equivalents), diethyl malonate (1 equivalent), and the chosen solvent.
-
Addition of Catalyst and Alkylating Agent: Add the phase-transfer catalyst (0.1 equivalents) and n-butyl bromide (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. Reaction times are typically longer than with stronger bases.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with the solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The product can be further purified by vacuum distillation.
Expected Yield: 60-85%. The efficiency of the reaction is highly dependent on the choice and amount of the phase-transfer catalyst.
Visualizing the Synthesis and Logic
To better understand the workflow and the relationships between the components of the malonic ester synthesis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
A Researcher's Guide to Purity Assessment of Synthesized Monosodium Malonate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides an objective comparison of analytical techniques for assessing the purity of monosodium malonate, a versatile reagent in organic synthesis. The performance of this compound is also compared with common alternatives, supported by experimental data to inform your selection process.
This compound, the sodium salt of malonic acid, serves as a key nucleophile and building block in a variety of chemical transformations, most notably in the synthesis of carboxylic acids and their derivatives through malonic ester synthesis and in Knoevenagel condensation reactions. The presence of impurities can significantly impact reaction yields, product purity, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is paramount.
This guide delves into the primary analytical methods for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Titrimetric Analysis, and Elemental Analysis. Furthermore, it provides a comparative overview of this compound against two common alternatives: diethyl malonate and potassium ethyl malonate.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, available instrumentation, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the most common methods for assessing the purity of this compound.
| Analytical Technique | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | 95 - 99.9 | High sensitivity and resolution for separating impurities. Well-established and widely available. | Requires a chromophore for UV detection. Derivatization may be necessary for compounds with poor UV absorbance. Method development can be time-consuming. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | 98 - 100 | Primary analytical method, highly accurate and precise. Provides structural information about impurities. Non-destructive. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. Potential for signal overlap. |
| Titrimetric Analysis | Neutralization reaction between the basic malonate salt and a standardized acid. | 98 - 101 | Simple, cost-effective, and provides high precision for bulk purity assessment.[1] | Not suitable for detecting trace impurities. Less specific than chromatographic methods. |
| Elemental Analysis | Combustion of the sample to determine the percentage of carbon, hydrogen, and sodium. | > 99 | Provides fundamental information about the elemental composition. Useful for confirming the empirical formula.[2] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Requires specialized instrumentation. |
Performance Comparison with Alternative Reagents
This compound is a valuable reagent, but its performance should be weighed against suitable alternatives depending on the specific synthetic application. Diethyl malonate and potassium ethyl malonate are two commonly used substitutes.
| Reagent | Key Features | Typical Applications | Performance Considerations |
| This compound | A solid, mono-sodium salt of malonic acid. | Malonic ester synthesis, Knoevenagel condensation. | Good nucleophile. Its solid nature can be advantageous for handling and weighing. |
| Diethyl Malonate | A liquid diester of malonic acid.[3] | Malonic ester synthesis, synthesis of barbiturates and other pharmaceuticals.[3] | A versatile and widely used reagent.[4] Its liquid form can be convenient for certain reaction setups. The reactivity is well-documented.[5] |
| Potassium Ethyl Malonate | A solid, potassium salt of the monoethyl ester of malonic acid.[1] | Used as a precursor in the synthesis of pharmaceuticals, particularly quinolone structures.[6] | Offers a different solubility profile compared to the sodium salt, which can be beneficial in certain solvent systems. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these purity assessments in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC-UV method for the determination of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 2.8 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 90:10 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of ¹H-qNMR with an internal standard for the absolute quantification of this compound purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
Synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a vial.
-
Accurately weigh a precise amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound (e.g., the methylene protons) and the internal standard.
-
-
Purity Calculation: Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titrimetric Analysis
This protocol details a simple acid-base titration for determining the bulk purity of this compound.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
pH meter or indicator (e.g., phenolphthalein)
Reagents:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration:
-
Add a few drops of phenolphthalein indicator to the sample solution or place a calibrated pH electrode in the solution.
-
Titrate the solution with the standardized HCl solution from the burette while continuously stirring.
-
Record the volume of HCl added at the endpoint, which is indicated by a color change of the indicator or a sharp change in pH.
-
-
Calculation: Calculate the purity of the this compound based on the stoichiometry of the reaction between this compound and HCl.
Elemental Analysis
This protocol provides a general overview of determining the elemental composition of this compound.
Instrumentation:
-
Elemental analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried, synthesized this compound into a tin capsule.
-
Analysis: The sample is combusted in the elemental analyzer, and the resulting gases are separated and quantified to determine the percentage of carbon, hydrogen, and sodium.
-
Comparison: Compare the experimentally determined percentages with the theoretical percentages calculated from the molecular formula of this compound (C₃H₃NaO₄).
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for purity assessment and a typical synthetic application of this compound.
References
- 1. This compound|Propanedioic Acid monosodium salt [benchchem.com]
- 2. nmrmbc.com [nmrmbc.com]
- 3. Ethyl potassium malonate 98 6148-64-7 [sigmaaldrich.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
A Comparative Spectroscopic Guide: Malonic Acid and Its Sodiated Derivatives
For researchers, scientists, and drug development professionals working with malonic acid and its derivatives, a thorough understanding of their molecular structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating these characteristics. This guide provides a comparative analysis of the spectroscopic data for malonic acid and disodium malonate.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectral data for malonic acid and disodium malonate. This data provides a basis for understanding the changes in chemical environment upon deprotonation.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) of CH₂ (ppm) |
| Malonic Acid | DMSO-d₆ | 3.14 |
| Disodium Malonate | D₂O | 3.12 |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) of CH₂ (ppm) | Chemical Shift (δ) of C=O (ppm) |
| Malonic Acid | DMSO-d₆ | 41.5 | 170.4 |
| Disodium Malonate | D₂O | 45.9 | 175.5 |
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Malonic Acid | Disodium Malonate | Expected for Monosodium Malonate |
| O-H stretch (Carboxylic Acid) | ~3000 (broad) | Absent | ~3000 (broad) |
| C=O stretch (Carboxylic Acid) | ~1710 | Absent | ~1710 |
| C=O stretch (Carboxylate) | Absent | ~1590 | ~1600-1550 and ~1710 |
| C-O stretch | ~1300 | ~1380 | ~1300 and ~1380 |
Theoretical Spectroscopic Analysis of this compound
Based on the principles of NMR and IR spectroscopy, we can predict the spectral characteristics of this compound by considering its structure, which contains one carboxylic acid group and one carboxylate group.
-
¹H NMR: The chemical shift of the methylene (CH₂) protons in this compound is expected to be intermediate between that of malonic acid and disodium malonate. The electron-withdrawing effect of the remaining carboxylic acid group would be slightly attenuated compared to malonic acid, leading to a predicted chemical shift in the range of 3.12-3.14 ppm.
-
¹³C NMR: Two distinct carbonyl carbon signals would be expected for this compound. One signal would be in the region of a carboxylic acid carbonyl (~170 ppm), and the other would be in the region of a carboxylate carbonyl (~175 ppm). The methylene carbon would likely appear at a chemical shift intermediate to that of malonic acid and disodium malonate.
-
FTIR: The IR spectrum of this compound is predicted to exhibit characteristics of both a carboxylic acid and a carboxylate. A broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹ would indicate the presence of the carboxylic acid group. Additionally, a strong absorption band in the 1600-1550 cm⁻¹ region would be indicative of the asymmetric stretching of the carboxylate group.
Interconversion of Malonate Species
The relationship between malonic acid, this compound, and disodium malonate is an acid-base equilibrium, as depicted in the following diagram.
Caption: Acid-base equilibrium of malonate species.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample (malonic acid or disodium malonate).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
For quantitative measurements, an internal standard (e.g., TMS or a known concentration of a non-interfering compound) should be added.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation time of the protons.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
-
Mode: Transmittance or Absorbance.
-
Experimental Workflow
The general workflow for obtaining and analyzing spectroscopic data is outlined below.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic differences between malonic acid and its disodium salt, offering valuable insights for researchers in various scientific disciplines. While direct experimental data for this compound remains elusive, the provided theoretical analysis serves as a robust starting point for its characterization.
A Comparative Guide to the Reactivity of Monosodium Malonate and Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of monosodium malonate and dimethyl malonate, two common reagents in organic synthesis, particularly in the context of malonic ester synthesis. The choice between these reagents can significantly impact reaction efficiency, yield, and overall synthetic strategy. This document outlines their key differences, supported by physicochemical data and representative experimental protocols, to aid in the selection of the optimal reagent for specific synthetic applications.
Introduction: A Tale of Two Nucleophiles
Both this compound and dimethyl malonate are pivotal precursors for the synthesis of a wide array of substituted carboxylic acids and their derivatives.[1] The core of their utility lies in the high acidity of the α-hydrogens of the malonate structure, which allows for the formation of a stabilized enolate that can be subsequently alkylated or acylated.[1]
The fundamental difference between the two reagents lies in their state of reactivity "out of the bottle." Dimethyl malonate is a neutral molecule that requires the addition of a base, such as sodium ethoxide or sodium methoxide, to deprotonate the α-carbon and generate the reactive enolate in situ.[2][3][4] In contrast, This compound is the pre-formed sodium salt of the dimethyl malonate enolate. This means it exists in its anionic, nucleophilic form and can be used directly in reactions without the need for an additional deprotonating agent. This inherent difference in their chemical nature dictates their respective reactivity profiles and handling requirements.
Physicochemical Properties
A clear understanding of the physical and chemical properties of these two malonates is essential for predicting their behavior in chemical reactions and for process optimization.
| Property | This compound | Dimethyl Malonate |
| Molecular Formula | C₅H₇NaO₄ | C₅H₈O₄ |
| Molecular Weight | 154.09 g/mol | 132.11 g/mol [1] |
| Appearance | White to off-white powder | Colorless liquid[1][5] |
| Boiling Point | Decomposes | 180-181 °C[1][5] |
| Melting Point | >300 °C | -62 °C[5] |
| Solubility | Soluble in water, polar protic solvents | Soluble in alcohol and ether; slightly soluble in water[1] |
| pKa of α-hydrogen | Not applicable (is the conjugate base) | ~13 in DMSO[2][6] |
Comparative Reactivity
The primary distinction in the reactivity of this compound and dimethyl malonate stems from the presence or absence of the pre-formed enolate.
This compound: As the sodium salt of the enolate, this compound is a potent nucleophile that is ready to react with electrophiles, such as alkyl halides or acyl halides, upon dissolution in a suitable solvent. The primary advantage of using this compound is the elimination of the separate deprotonation step, which can offer several benefits:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures as there is no activation energy barrier for deprotonation.
-
Improved Functional Group Tolerance: The absence of a strong base can be advantageous when working with substrates that are sensitive to basic conditions.
-
Simplified Procedures: The one-component nature of the nucleophile can simplify the experimental setup and workup.
Dimethyl Malonate: The reactivity of dimethyl malonate is contingent on the in situ formation of the enolate by a suitable base.[7] The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium ethoxide and sodium methoxide, typically in the corresponding alcohol as the solvent to prevent transesterification. While this adds a step to the procedure, it also offers a degree of control over the generation of the nucleophile. A potential drawback is the possibility of side reactions if the substrate or product is also susceptible to reaction with the base.[8]
Comparative Performance in Alkylation Reactions
The following table summarizes representative, though not directly comparable, experimental data for the alkylation of malonic esters.
| Feature | This compound (Representative) | Dimethyl Malonate (Representative) |
| Reaction | C-Alkylation with an alkyl halide | C-Alkylation with an alkyl halide |
| Base Required | None | Sodium Ethoxide or similar base[4] |
| Typical Solvent | DMF, DMSO, or other polar aprotic solvents | Ethanol or other protic solvents[2] |
| Reaction Temperature | Can often proceed at room temperature or with mild heating | Often requires heating to reflux[2] |
| Yield | Generally high | Generally high, but can be affected by base-induced side reactions[8] |
Note: The data presented are representative examples and are not from a head-to-head comparative study. Reaction conditions and yields are highly dependent on the specific substrates and solvents used.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and general experimental workflows for utilizing both this compound and dimethyl malonate in a typical malonic ester synthesis.
Caption: Reaction pathways for malonic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Mitochondrial Complex II Inhibitors: The Efficacy of Monosodium Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of monosodium malonate and other widely used inhibitors of mitochondrial complex II (succinate dehydrogenase, SDH). The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying mechanisms.
Introduction to Mitochondrial Complex II Inhibition
Mitochondrial complex II is a crucial enzyme in cellular metabolism, linking the tricarboxylic acid (TCA) cycle and the electron transport chain. It oxidizes succinate to fumarate and reduces ubiquinone to ubiquinol. Inhibition of complex II can lead to a range of cellular effects, including impaired energy metabolism, production of reactive oxygen species (ROS), and cell death. Consequently, complex II inhibitors are valuable tools in studying mitochondrial function and are being investigated for their therapeutic potential in various diseases.
Comparative Efficacy of Complex II Inhibitors
The inhibitory activities of this compound, 3-nitropropionic acid (3-NPA), itaconic acid, and thenoyltrifluoroacetone (TTFA) are summarized below. The efficacy of these inhibitors can vary depending on the experimental conditions, such as the source of mitochondria, substrate concentration, and the specific assay used.
| Inhibitor | Type of Inhibition | IC50 Value | Key Characteristics |
| This compound | Competitive, Reversible | ~40 µM[1] | Structurally similar to the natural substrate, succinate. Its inhibitory effect can be overcome by increasing the succinate concentration. |
| 3-Nitropropionic Acid (3-NPA) | Irreversible (Suicide Inhibitor) | Not applicable (effective at low concentrations, e.g., 10⁻⁸ M)[2][3] | Covalently modifies the enzyme, leading to permanent inactivation.[2] |
| Itaconic Acid | Competitive, Reversible | Not definitively reported in searched literature, but its competitive nature is established.[4][5] | An endogenous metabolite that accumulates in activated immune cells.[4][5] |
| Thenoyltrifluoroacetone (TTFA) | Non-competitive (with respect to succinate) | 5.8 µM - 51.5 µM[6][7] | Binds to the ubiquinone-binding site (Q-site) of the complex, preventing the reduction of ubiquinone.[8] |
Mechanism of Action and Signaling Pathways
The inhibitors discussed target different sites and employ distinct mechanisms to block the activity of mitochondrial complex II.
Caption: Mechanism of Mitochondrial Complex II Inhibition.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly used assays.
Spectrophotometric Assay for Succinate Dehydrogenase Activity (DCPIP Reduction)
This assay measures the transfer of electrons from succinate to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), whose reduction can be monitored spectrophotometrically.
Caption: Experimental Workflow for DCPIP Reduction Assay.
Detailed Protocol:
-
Prepare Mitochondria: Isolate mitochondria from the tissue of interest (e.g., rat liver, heart, or brain) using differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 1 mM KCN (to inhibit complex IV), and 2 µM rotenone (to inhibit complex I).
-
Reaction Mixture: In a cuvette, combine the assay buffer, 50 µM DCPIP, and the desired concentration of the inhibitor (e.g., this compound). Add the mitochondrial preparation (typically 50-100 µg of protein).
-
Initiate Reaction: Start the reaction by adding the substrate, succinate (typically 10-20 mM).
-
Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Oxygen Consumption Assay
This method directly measures the impact of the inhibitor on the respiratory chain's ability to consume oxygen when succinate is the substrate.
Detailed Protocol:
-
Prepare Mitochondria: Isolate mitochondria as described above.
-
Respiration Buffer: Prepare a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, and HEPES, pH 7.2).
-
Chamber Setup: Add the respiration buffer to a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode.
-
Add Mitochondria and Inhibitor: Add the isolated mitochondria (typically 0.5-1 mg/mL) and the desired concentration of the inhibitor. Allow for a brief pre-incubation.
-
Initiate Respiration: Add succinate (typically 5-10 mM) to initiate oxygen consumption.
-
Measurement: Record the rate of oxygen consumption.
-
Data Analysis: Compare the rates of oxygen consumption in the presence and absence of the inhibitor to determine the percentage of inhibition.
Chemical Structures of Inhibitors
The structural similarities and differences among these inhibitors underlie their distinct mechanisms of action.
Caption: Chemical Structures of Inhibitors.
Conclusion
This compound is a well-characterized competitive inhibitor of mitochondrial complex II, making it a valuable tool for studying the role of this complex in cellular physiology and pathology. Its reversible nature allows for experiments where the inhibition needs to be overcome by the addition of the natural substrate, succinate. In contrast, 3-NPA offers an irreversible inhibition model, useful for creating more permanent models of complex II dysfunction. TTFA provides a means to specifically target the ubiquinone-binding site, and the endogenous metabolite itaconic acid is crucial for studies related to immunometabolism. The choice of inhibitor should be guided by the specific research question and the desired mechanism of action. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of these inhibitors' efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tycmhoffman.com [tycmhoffman.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]
Monosodium Malonate in Organic Chemistry: A Comparative Guide to its Applications and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of synthetic organic chemistry. This guide provides a comprehensive literature review and objective comparison of the applications of monosodium malonate and its alternatives in key organic transformations. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to serve as a valuable resource for making informed decisions in experimental design.
This compound, the monosodium salt of malonic acid, is a versatile C3 synthon in organic synthesis. Its utility stems from the reactivity of the central methylene group, which is activated by the adjacent carboxyl and carboxylate moieties. This activation facilitates the formation of a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions. While diethyl malonate and dimethyl malonate are more commonly used in laboratory and industrial settings, this compound offers potential advantages in specific applications, particularly where a mono-anion is desired or when milder reaction conditions are preferred.
This guide will delve into a comparative analysis of this compound and its primary alternatives in three fundamental reactions: the Malonic Ester Synthesis, the Knoevenagel Condensation, and the Michael Addition.
Malonic Ester Synthesis: A Classic Route to Carboxylic Acids
The malonic ester synthesis is a cornerstone method for the preparation of substituted carboxylic acids. The reaction involves the alkylation of a malonate enolate followed by hydrolysis and decarboxylation.
Comparison of Malonate Derivatives in Alkylation:
While direct comparative studies are limited, the choice of malonate derivative can influence the ease of enolate formation and subsequent alkylation. Diethyl malonate is the most frequently used reagent due to its affordability and convenient handling as a liquid. The formation of its enolate typically requires a moderately strong base like sodium ethoxide. This compound, already existing as a salt, can in principle be used directly as a nucleophile, potentially under milder basic conditions. However, its solubility in common organic solvents can be a limiting factor.
| Malonate Derivative | Typical Base | Solvent | General Observations | Reported Yields (Mono-alkylation) |
| Diethyl Malonate | Sodium Ethoxide, Sodium Hydride | Ethanol, THF, DMF | Widely used, good solubility in organic solvents. Risk of dialkylation.[1][2] | 70-90% |
| Dimethyl Malonate | Sodium Methoxide | Methanol, DMF | Similar reactivity to diethyl malonate. | 75-95% |
| This compound | - (can act as nucleophile) | Polar aprotic solvents (e.g., DMSO) | Limited data available. Solubility can be an issue. | Data not readily available for direct comparison. |
| Potassium Monoethyl Malonate | - (can act as nucleophile) | Polar aprotic solvents | May offer different solubility and reactivity compared to the sodium salt. | Data not readily available for direct comparison. |
Experimental Protocol: Mono-alkylation of Diethyl Malonate
This protocol describes the synthesis of diethyl ethylmalonate, a common intermediate in the synthesis of more complex molecules.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Ethyl bromide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.
-
After cooling, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield diethyl ethylmalonate.
Caption: General mechanism of the Malonic Ester Synthesis.
Knoevenagel Condensation: Formation of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. Malonate derivatives are excellent nucleophiles for this transformation.
Comparison of Malonate Derivatives in Knoevenagel Condensation:
In the Knoevenagel condensation, the choice of the malonate derivative can significantly impact the reaction conditions and outcomes. Malonic acid itself is often used in the Doebner modification, where the reaction is followed by decarboxylation. This compound can serve as both the nucleophile and a basic catalyst, potentially simplifying the reaction setup. Diethyl and dimethyl malonate are also commonly employed, typically with a weak base catalyst.
| Malonate Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature | Yield |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | ~85% |
| Malonic Acid | Aromatic Aldehydes | Pyridine/Piperidine | Pyridine | Reflux | 80-95% (after decarboxylation)[3] |
| This compound | Aromatic Aldehydes | - (self-catalyzed) or weak base | DMSO, Ethanol | Room Temp. to Reflux | Data not readily available for direct comparison. |
| Ammonium Malonate | Salicylaldehyde | - (self-catalyzed) | Ethanol | Reflux | High |
Experimental Protocol: Knoevenagel Condensation using Diethyl Malonate
This protocol describes the synthesis of ethyl cinnamate from benzaldehyde and diethyl malonate.
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of diethyl malonate, benzaldehyde, piperidine, and glacial acetic acid in toluene is prepared.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After cooling, the reaction mixture is washed with water and a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl cinnamate.
Caption: General mechanism of the Knoevenagel Condensation.
Michael Addition: Conjugate Addition to α,β-Unsaturated Systems
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Malonate enolates are excellent Michael donors.
Comparison of Malonate Derivatives in Michael Addition:
Similar to the other reactions, diethyl malonate is the most common choice for Michael additions, requiring a base to generate the nucleophilic enolate. This compound could potentially be used directly, but its application in this context is not well-documented in readily available literature. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
| Malonate Derivative | Michael Acceptor | Base/Catalyst | Solvent | Yield |
| Diethyl Malonate | Chalcone | Sodium Ethoxide | Ethanol | ~90%[4] |
| Diethyl Malonate | Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | High |
| Dimethyl Malonate | Nitroolefins | Chiral Thiourea Catalyst | Toluene | up to 99% |
| This compound | Enones | - | Polar aprotic solvents | Data not readily available for direct comparison. |
Experimental Protocol: Michael Addition using Diethyl Malonate
This protocol describes the addition of diethyl malonate to chalcone.
Materials:
-
Diethyl malonate
-
Chalcone
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask.
-
Diethyl malonate is added to the solution, and the mixture is stirred for 15 minutes.
-
A solution of chalcone in ethanol is then added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The product is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
Caption: General mechanism of the Michael Addition.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable reagent in organic synthesis, offering an alternative to the more commonly used dialkyl malonates. Its pre-formed salt structure could allow for milder reaction conditions and may influence selectivity in certain transformations. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of its performance against established reagents like diethyl malonate. The limited data on its solubility and reactivity in common organic solvents also poses a challenge for its widespread adoption.
Future research should focus on systematic studies that directly compare this compound with other malonate derivatives in key C-C bond-forming reactions. Such studies would need to provide detailed experimental data on yields, reaction times, and optimal conditions, thereby enabling a more informed selection of reagents for specific synthetic targets. For researchers in drug development and other areas of chemical synthesis, a deeper understanding of the unique properties of this compound could unlock new and more efficient synthetic pathways.
Caption: A general experimental workflow for the described synthetic transformations.
References
Safety Operating Guide
Proper Disposal of Monosodium Malonate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in the handling and disposal of all chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of monosodium malonate, designed for researchers, scientists, and drug development professionals.
This compound, the monosodium salt of malonic acid, requires careful handling and adherence to established disposal protocols to mitigate potential hazards and environmental impact. While some sources may not classify it as a hazardous substance, it is crucial to follow good laboratory practices and local regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Hand Protection | Protective gloves (inspect before use)[3][4][5] |
| Eye Protection | Chemical goggles or safety glasses[3][4][5] |
| Skin and Body Protection | Wear suitable protective clothing or a lab coat to prevent skin exposure[3][4][6] |
| Respiratory Protection | Wear respiratory protection if there is a risk of dust generation[3][7] |
Handle this compound in a well-ventilated area.[3][4] Avoid generating dust.[7] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Procedure
The proper disposal method for this compound is contingent on local, state, and federal regulations.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance. The following is a general procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.
For Spills:
-
Small Spills:
-
Major Spills:
For Unused or Waste this compound:
-
Containerize Waste: Place the waste this compound in a clearly labeled, sealed container.[7]
-
Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[7] It is the responsibility of the waste generator to determine if the discarded chemical is classified as a hazardous waste.[6]
-
Contact EHS: Contact your institution's EHS office for guidance on proper disposal procedures. They will provide information on whether the chemical can be disposed of via the sanitary sewer or if it requires collection as hazardous waste.
While some related compounds like monosodium glutamate are listed for sanitary sewer disposal in some guidelines, it is crucial to confirm this is permissible for this compound with your local authorities.[8] Do not empty into drains without explicit approval.[9]
Logical Workflow for this compound Disposal
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. harlanteklad.cn [harlanteklad.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling Monosodium malonate
This guide provides essential safety protocols and logistical procedures for the handling and disposal of monosodium malonate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. The information is compiled from standard safety data sheets (SDS) to provide clear, actionable steps for minimizing risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin contact, eye irritation, and inhalation of dust. The required equipment is summarized below.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Skin Protection | Nitrile rubber gloves (minimum 0.11mm thickness) and a lab coat. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH-approved N95 (or higher) particulate respirator if ventilation is inadequate or dust is generated. | Avoids inhalation of irritating dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects hands from chemical exposure. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation and Inspection:
-
Ensure the work area is clean and well-ventilated. An operational fume hood is recommended.
-
Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.
-
Inspect all PPE for integrity (e.g., no holes in gloves). Don the required PPE as specified in the table above.
-
-
Chemical Handling:
-
When weighing the solid, perform the task in a fume hood or a designated area with local exhaust ventilation to minimize dust generation.
-
Avoid creating dust. Use a spatula to handle the powder carefully.
-
If preparing a solution, add the this compound powder slowly to the solvent (e.g., water) to prevent splashing.
-
-
Post-Handling:
-
After handling, thoroughly wash hands with soap and water, even if gloves were worn.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Clean the work surfaces with an appropriate solvent and decontaminate all equipment used.
-
Emergency and Spill Response
In the event of accidental release, follow these procedures immediately.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material. Avoid generating dust.
-
Place the spilled material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a wet cloth or paper towels and place them in the waste container.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's safety officer or emergency response team.
-
Restrict access to the area until cleanup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste materials must be treated as chemical waste and disposed of according to institutional and local government regulations.
-
Waste Collection:
-
Collect excess this compound powder and any contaminated materials (e.g., used gloves, paper towels from a spill) in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Waste Disposal:
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Workflow for Safe Chemical Handling
The following diagram illustrates the complete workflow for safely handling and disposing of this compound in a laboratory environment.
Caption: Workflow for .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
